1,2-Propanediol diacrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enoyloxypropyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-4-8(10)12-6-7(3)13-9(11)5-2/h4-5,7H,1-2,6H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZKVQVQOMDJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C=C)OC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948012 | |
| Record name | Propane-1,2-diyl diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25151-33-1 | |
| Record name | Propylene glycol diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25151-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1,2-ethanediyl diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025151331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane-1,2-diyl diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2-ethanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,2 Propanediol Diacrylate and Its Derivatives
Esterification Reactions for 1,2-Propanediol Diacrylate Synthesis
Esterification is the most common method for the synthesis of this compound. This process involves the reaction of 1,2-propanediol with acrylic acid, typically in the presence of a catalyst. The reaction can be carried out through several pathways, each with its own set of advantages and challenges.
Direct Esterification Pathways
Direct esterification involves the reaction of 1,2-propanediol with acrylic acid, usually in the presence of an acid catalyst, to form this compound and water. To drive the reaction towards the formation of the diacrylate, the water produced during the reaction is continuously removed, often through azeotropic distillation. The reaction temperature is a critical parameter and is generally maintained between 70 to 180°C. google.com The kinetics of the esterification of acrylic acid with propylene (B89431) glycol have been studied, indicating that the reaction is reversible. researchgate.net
The process can be influenced by various factors, including the molar ratio of the reactants, catalyst concentration, and reaction temperature. researchgate.net Studies on similar diol systems have shown that an excess of acrylic acid can be used to maximize the conversion of the diol to the diacrylate. The reaction progress can be monitored by measuring the acid value of the reaction mixture.
Table 1: Typical Reaction Parameters for Direct Esterification of 1,2-Propanediol with Acrylic Acid
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reactants | 1,2-Propanediol, Acrylic Acid | - |
| Molar Ratio (Acid:Alcohol) | 1:1 to 3.14:1 | An excess of acid can favor the formation of the diester. researchgate.net |
| Temperature | 70-180°C | Higher temperatures increase the reaction rate but may also lead to side reactions. google.com |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid, Amberlyst-15 | Acidic catalysts are commonly used to accelerate the reaction. google.comresearchgate.net |
| Water Removal | Azeotropic distillation | Continuous removal of water shifts the equilibrium towards product formation. |
Transesterification Approaches
Transesterification is an alternative route to synthesize this compound. This method involves the reaction of an alkyl acrylate (B77674), such as methyl acrylate or ethyl acrylate, with 1,2-propanediol. google.com The reaction is typically catalyzed by either an acid or a base. An advantage of this method is the formation of a low-boiling alcohol as a byproduct (e.g., methanol or ethanol), which can be more easily removed from the reaction mixture than water.
The reaction temperature for transesterification is generally in the range of 60°C to 140°C. google.com Various catalysts can be employed, including metal alkoxides and mixed salt systems like potassium carbonate and potassium chloride. google.com The choice of catalyst can influence the reaction rate and selectivity. The process often involves the removal of the byproduct alcohol to drive the reaction to completion. google.com
Catalytic Systems in Esterification of Diols
A variety of catalytic systems are utilized in the esterification of diols like 1,2-propanediol to enhance reaction rates and yields. These can be broadly categorized into homogeneous and heterogeneous catalysts.
Homogeneous Catalysts: Conventional homogeneous acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. google.comresearchgate.net These catalysts are effective in promoting the esterification reaction. However, their use can lead to challenges in separation from the product mixture and potential corrosion issues. researchgate.net
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are widely employed. These include:
Ion-exchange resins: Amberlyst-15 is a commonly used acidic ion-exchange resin that has been shown to be effective in the esterification of acrylic acid with propylene glycol. researchgate.net
Supported heteropolyacids: Tungstophosphoric acid supported on zirconia has been investigated as a heterogeneous catalyst for the esterification of acrylic acid with various alcohols. researchgate.net
Zeolites: These microporous aluminosilicate minerals can also act as solid acid catalysts. researchgate.net
Sulfated metal oxides: Solid superacids, such as sulfated titania-tin oxide, have been used to catalyze the synthesis of diacrylates. academax.com
The use of heterogeneous catalysts simplifies the purification process as they can be easily separated from the reaction mixture by filtration and can often be reused.
Table 2: Comparison of Catalytic Systems for Diol Esterification
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | Sulfuric acid, p-toluenesulfonic acid | High activity | Difficult to separate, corrosive, potential for side reactions researchgate.net |
| Heterogeneous | Amberlyst-15, Supported heteropolyacids, Zeolites | Easy separation, reusable, less corrosive researchgate.net | Potentially lower activity compared to homogeneous catalysts |
Synthesis of this compound-Derived Oligomers and Prepolymers
This compound can serve as a monomer for the synthesis of oligomers and prepolymers with tailored properties. These materials are valuable in a variety of applications, including coatings, adhesives, and biomaterials.
Oligomerization Strategies for Tunable Molecular Architectures
The controlled polymerization of this compound allows for the creation of oligomers with specific molecular weights and architectures. Several modern polymerization techniques can be employed to achieve this control:
Catalytic Chain Transfer Polymerization (CCTP): This technique is well-suited for the synthesis of low-molecular-weight methacrylate (B99206) oligomers and can be adapted for acrylates. mdpi.com It allows for the production of oligomers with a terminal vinyl group, which can be used for further functionalization. mdpi.com
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a powerful method for synthesizing polymers with controlled molecular weight and narrow molecular weight distributions. It has been used to create sequence-controlled oligoacrylates. rsc.org
These methods enable the synthesis of oligomers with defined structures, which is crucial for applications where precise material properties are required.
Prepolymer Functionalization for Enhanced Reactivity
Prepolymers derived from this compound can be functionalized to enhance their reactivity or introduce specific properties. One common approach is the synthesis of urethane (B1682113) acrylate oligomers. This involves reacting a diisocyanate with a polyol, followed by end-capping with a hydroxy-functional acrylate. While not directly starting from this compound, this demonstrates a method to incorporate acrylate functionality into a prepolymer backbone.
Another strategy for functionalization involves the reaction of the acrylate groups in the prepolymer. For instance, Michael addition reactions can be used to introduce various functional groups onto the polymer backbone. Furthermore, prepolymers with other reactive groups can be synthesized and subsequently reacted with acrylic acid or its derivatives to introduce the desired acrylate functionality. The goal of functionalization is often to create prepolymers that can be crosslinked or further modified in a subsequent step, for example, through UV curing.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is a strategic approach to mitigate the environmental impact associated with conventional chemical manufacturing. This involves a holistic view of the production process, from the sourcing of raw materials to the reaction conditions and catalytic systems employed. The primary goals are to enhance efficiency, reduce waste, and utilize renewable resources, thereby fostering a more sustainable chemical industry.
Utilization of Bio-derived Feedstocks for 1,2-Propanediol Precursors
A cornerstone of green chemistry is the use of renewable feedstocks to replace petrochemical-derived starting materials. For 1,2-propanediol, the precursor to this compound, several bio-derived routes have been extensively explored, offering sustainable alternatives to the traditional propylene oxide-based process.
Glycerol (B35011): As the principal byproduct of biodiesel production, glycerol has emerged as a key platform chemical for the synthesis of 1,2-propanediol. mdpi.com The catalytic hydrogenolysis of glycerol is a prominent pathway, and various heterogeneous catalysts have been developed to enhance selectivity and yield. Copper-based catalysts, in particular, have shown significant promise due to their high selectivity and lower cost compared to noble metals. rsc.org For instance, novel copper/zirconia catalysts, prepared through advanced methods like metal-organic framework (MOF) decomposition, have achieved 1,2-propanediol yields as high as 75%. mdpi.com The efficacy of these catalysts is often attributed to a synergistic combination of redox and acidic properties. mdpi.com Furthermore, research into hydrogen-free synthesis from glycerol, using hydrogen donors like ethanol, presents an even greener alternative by avoiding the need for external hydrogen gas. rsc.orgresearchgate.net
Sugars and Sugar Alcohols: Carbohydrates, such as sucrose and glucose, represent another abundant and renewable feedstock for 1,2-propanediol production. nih.govmdpi.comresearchgate.net The process typically involves catalytic hydrogenolysis, where multifunctional catalysts are employed to facilitate a cascade of reactions including hydrolysis, isomerization, retro-aldol condensation, and hydrogenation. A notable example is the use of a core-shell catalyst, Pt/deAl-beta@Mg(OH)₂, which has demonstrated the ability to convert sucrose and glucose to 1,2-propanediol with yields around 34%. nih.govmdpi.comnih.gov The unique structure of such catalysts helps to promote the desired reaction pathways while minimizing side reactions. nih.govmdpi.com
Lactic Acid: Lactic acid, which can be produced by the fermentation of sugars, is another viable bio-derived precursor for 1,2-propanediol. nih.govwikipedia.org This route can be pursued through both chemical and biotechnological methods. An artificial metabolic pathway has been designed and implemented in Escherichia coli, enabling the stereospecific conversion of D- or L-lactic acid into R- or S-1,2-propanediol, respectively. nih.gov This biocatalytic approach is significant as it allows for the synthesis of optically pure 1,2-propanediol from renewable sources. nih.gov
Polylactic Acid (PLA): In the context of a circular economy, the chemical recycling of end-of-life bioplastics like polylactic acid (PLA) to produce 1,2-propanediol is an attractive option. researchgate.netrsc.org This involves a one-pot tandem alcoholysis and hydrogenation of PLA, effectively depolymerizing the material back to a valuable chemical building block. researchgate.net
Catalytic Conversion of Bio-derived Feedstocks to 1,2-Propanediol
| Feedstock | Catalyst System | Key Findings | Reference |
|---|---|---|---|
| Glycerol | Cu/ZrO₂ (prepared via MOF decomposition) | Achieved a 1,2-propanediol yield of 75%. The performance is linked to a balance of redox and weak acid sites. | mdpi.com |
| Glycerol | Cu–Mg–Al catalysts | Enabled hydrogen-free synthesis using ethanol as a hydrogen donor, with 95.1% glycerol conversion and 92.2% selectivity to 1,2-propanediol. | rsc.orgresearchgate.net |
| Sucrose/Glucose | Pt/deAl-beta@Mg(OH)₂ (core-shell) | Yields of 33.5% (from sucrose) and 34.1% (from glucose) were obtained. The catalyst promotes isomerization and retro-aldol condensation. | nih.govmdpi.comnih.gov |
| D- or L-Lactic Acid | Escherichia coli biocatalyst with an artificial pathway | Synthesized 1.5 g/L of R- or 1.7 g/L of S-1,2-propanediol, respectively, demonstrating high enantiomeric purity. | nih.gov |
| Polylactic Acid (PLA) | Raney Ni | One-pot tandem alcoholysis and hydrogenation for chemical recycling of PLA to 1,2-propanediol. | researchgate.net |
Environmentally Benign Reaction Conditions and Catalysis
The esterification of bio-derived 1,2-propanediol with acrylic acid to form this compound can also be aligned with green chemistry principles through the careful selection of reaction conditions and catalysts.
Heterogeneous Catalysis: A significant advancement in green esterification is the replacement of homogeneous acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, with solid acid catalysts. mdpi.comrsc.org Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, reduced corrosion issues, and the potential for regeneration and reuse. mdpi.comsigmaaldrich.com Examples of such catalysts for polyol acrylate synthesis include ion-exchange resins like Amberlite™ and Amberlyst®, and clay-supported heteropolyacids such as Cs₂.₅H₀.₅PW₁₂O₄₀/K-10. mdpi.comrsc.org These catalysts provide the necessary acidic sites for the reaction to proceed while simplifying the downstream purification process, thereby minimizing waste generation. google.com
Solvent-Free Synthesis: Conducting the esterification reaction in the absence of a solvent is another key green chemistry strategy. mdpi.comresearchgate.net This approach eliminates the need for potentially hazardous and volatile organic solvents, reduces waste, and can lead to higher process intensity. The direct esterification of acrylic acid with polyols has been successfully demonstrated using simple and low-toxicity metal catalysts, such as zinc(II) salts, in a solvent-free system. researchgate.netnih.gov The effective removal of water, a byproduct of the esterification, is crucial to drive the reaction equilibrium towards the product. mdpi.com
Enzymatic Catalysis: Biocatalysis, utilizing enzymes such as lipases, offers a highly selective and environmentally benign route for the synthesis of polyol acrylates. google.com Enzymatic reactions are typically conducted under mild conditions of temperature and pressure, which reduces energy consumption. While the enzymatic synthesis of this compound specifically is an area of ongoing research, the principle has been established for other polyol acrylates. This method avoids the use of harsh acid catalysts and can offer high selectivity, minimizing the formation of byproducts. google.com
Green Catalytic Approaches for Polyol Acrylate Synthesis
| Green Approach | Catalyst/Condition | Advantages | Reference |
|---|---|---|---|
| Heterogeneous Catalysis | Ion-exchange resins (e.g., Amberlite™, Amberlyst®) | Easy separation and recyclability, reduced corrosion, and waste minimization. | mdpi.com |
| Heterogeneous Catalysis | Clay-supported heteropolyacids (e.g., Cs₂.₅H₀.₅PW₁₂O₄₀/K-10) | Provides a solid acid catalyst for efficient esterification. | rsc.org |
| Solvent-Free Synthesis | Zn(II) salts | Eliminates the need for organic solvents, reduces waste, and uses low-toxicity catalysts. | researchgate.netnih.gov |
| Enzymatic Catalysis | Lipases | High selectivity, mild reaction conditions (temperature and pressure), and avoidance of harsh chemicals. | google.com |
Polymerization Mechanisms and Kinetic Studies of 1,2 Propanediol Diacrylate Systems
Radical Polymerization Mechanisms Initiated by 1,2-Propanediol Diacrylate
Radical polymerization is a common method for polymerizing diacrylate monomers like 1,2-PGDA. The process involves the generation of free radicals that initiate a chain reaction, leading to the formation of a three-dimensional polymer network. The initiation, propagation, and termination steps are fundamental to this mechanism. The bifunctional nature of 1,2-PGDA, containing two acrylate (B77674) groups, allows for rapid crosslinking, resulting in the formation of a densely crosslinked structure.
Photoinitiated polymerization is a widely used technique due to its mild reaction conditions and spatial and temporal control over the curing process. nih.gov This method involves the use of a photoinitiator that, upon absorption of light (typically UV or visible), generates reactive species (radicals or cations) that initiate polymerization. nih.gov
The efficiency of photoinitiated polymerization of diacrylates is influenced by several factors, including the type and concentration of the photoinitiator, light intensity, and the reaction temperature. researchgate.net The kinetics of the reaction can be monitored using techniques like real-time Fourier-transform infrared (FTIR) spectroscopy and photo-differential scanning calorimetry (photo-DSC). researchgate.netkpi.ua
The choice of photoinitiator is critical. Type I photoinitiators undergo cleavage upon irradiation to form two radicals, while Type II photoinitiators abstract a hydrogen atom from a co-initiator to generate the initiating radical. nih.gov The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source for efficient initiation. nih.gov For instance, in the polymerization of acrylate monomers, two-component photoinitiating systems comprising a sensitizer (B1316253) dye and a co-initiator like an iodonium (B1229267) salt have been shown to be effective. rsc.org
The table below summarizes kinetic data for the photoinitiated polymerization of a diacrylate monomer under different conditions, illustrating the influence of various parameters on the polymerization process.
| Parameter | Condition | Maximum Polymerization Rate (Rp,max) | Final Conversion (%) |
| Light Intensity | Low | Lower | Lower |
| High | Higher | Higher | |
| Photoinitiator Conc. | Low | Lower | Lower |
| High | Higher | Higher | |
| Temperature | Low | Lower | Lower |
| Optimal | Highest | Highest | |
| High | Decreased | Variable |
This table provides a generalized representation of trends observed in diacrylate photopolymerization studies.
Thermal polymerization of this compound can be initiated by the application of heat, which causes the decomposition of a thermal initiator to generate free radicals. Common thermal initiators include peroxides and azo compounds. The rate of polymerization is highly dependent on the temperature and the concentration of the initiator.
The process typically involves charging the monomer and initiator into a reactor and heating the mixture to a temperature where the initiator decomposes at a suitable rate. google.com Care must be taken to control the reaction temperature, as the polymerization is exothermic and can lead to a rapid increase in temperature if not managed properly. atamankimya.com This autoacceleration, known as the Trommsdorff-Norrish effect, is due to the increasing viscosity of the system, which hinders termination reactions.
In some cases, thermal polymerization can occur even without an initiator at sufficiently high temperatures, although this is generally less controlled. The thermal stability of the monomer itself is a factor in this process.
Redox initiation systems are highly effective for initiating polymerization at lower temperatures compared to thermal initiation. cmu.edu These systems consist of a reducing agent and an oxidizing agent that react to produce free radicals. The use of redox systems is particularly advantageous in emulsion polymerization and for applications where heating is undesirable. pcimag.com
A classic example of a redox pair is the Fenton reagent, which involves the reaction of hydrogen peroxide with a ferrous salt. cmu.edu In the context of diacrylate polymerization, various redox systems have been explored. For instance, the polymerization of poly(ethylene glycol) diacrylate has been successfully initiated using a ferrous gluconate/t-butyl hydroperoxide redox system. nih.gov
The efficiency of redox polymerization is influenced by the specific redox pair used, their concentrations, and the reaction temperature. pcimag.com Even at lower temperatures, redox systems can generate a high flux of radicals, leading to efficient polymerization. pcimag.com This method offers the advantage of a high degree of cure and can lead to slower stress accumulation during the initial stages of curing compared to photoinitiation. google.com
The reactivity of the redox system needs to be carefully balanced to ensure both stability during storage and efficient curing when required. google.com Novel approaches, such as using photolabile reducing agents, have been developed to create "on-demand" redox-initiated curing. google.com
Advanced Polymerization Techniques Involving this compound
To achieve greater control over the polymer architecture, molecular weight, and functionality, advanced polymerization techniques have been applied to acrylate monomers.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.net The technique relies on the use of a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization process. sigmaaldrich.com
RAFT polymerization has been successfully employed for a wide range of acrylate monomers. scirp.org The choice of the RAFT agent is crucial and depends on the specific monomer being polymerized. sigmaaldrich.com This technique enables the synthesis of complex polymer architectures such as block copolymers and star polymers. researchgate.net By controlling the ratio of monomer to RAFT agent, the molecular weight of the resulting polymer can be precisely controlled. acs.org The application of RAFT to diacrylates like 1,2-PGDA allows for the formation of well-defined network structures.
The table below presents a selection of RAFT agents suitable for the polymerization of acrylate monomers.
| RAFT Agent Type | Example | Suitable for Monomers |
| Trithiocarbonates | Dibenzyl trithiocarbonate | More Activated Monomers (MAMs) like acrylates |
| Dithiobenzoates | 2-Cyano-2-propyl dithiobenzoate | More Activated Monomers (MAMs) like acrylates |
| Xanthates | O-Ethyl S-(1-phenylethyl) xanthate | Less Activated Monomers (LAMs) |
This table is based on general guidelines for RAFT agent selection. sigmaaldrich.com
Atom Transfer Radical Polymerization (ATRP) is another powerful RDRP technique that provides excellent control over the polymerization of a wide variety of monomers, including acrylates. sigmaaldrich.com ATRP is based on a reversible redox process catalyzed by a transition metal complex, most commonly a copper complex with a nitrogen-based ligand. sigmaaldrich.com
The key components of an ATRP system are the monomer, an initiator with a transferable halogen atom, and the catalyst system (transition metal salt and ligand). sigmaaldrich.com The polymerization is initiated by the abstraction of the halogen from the initiator by the catalyst in its lower oxidation state. This generates a radical that can propagate with the monomer. The catalyst in its higher oxidation state can then deactivate the growing polymer chain in a reversible process.
While ATRP is highly effective for monofunctional acrylates, its application to difunctional acrylates like 1,2-PGDA to form controlled network structures presents challenges. The high concentration of propagating radicals can lead to a high degree of crosslinking and potential gelation early in the reaction. Therefore, careful control of reaction conditions, such as catalyst concentration and temperature, is necessary. Techniques like Activators ReGenerated by Electron Transfer (ARGET) ATRP, which uses a reducing agent to continuously regenerate the active catalyst, can be employed to use very low concentrations of the catalyst, potentially offering better control over the network formation. sigmaaldrich.com
Michael Addition Polymerization for this compound Networks
The formation of this compound (PGDA) networks can be achieved through Michael addition polymerization, a versatile and efficient method that proceeds under mild conditions. This reaction involves the conjugate addition of a nucleophile (the Michael donor) to the electron-deficient double bonds of the acrylate groups in PGDA (the Michael acceptor). This process is advantageous for creating well-defined polymer networks and can offer benefits such as reduced polymerization shrinkage and less inhibition by oxygen compared to traditional free-radical polymerization. upc.edu
Common Michael donors used in conjunction with diacrylates like PGDA include compounds with active methylene (B1212753) groups (carbon-Michael), amines (aza-Michael), and thiols (thia-Michael). upc.eduacs.orgresearchgate.net The reaction mechanism is typically catalyzed by a base or a nucleophile. mdpi.com
Base-Catalyzed Mechanism : A strong base deprotonates the Michael donor (e.g., a thiol, R-SH) to form a highly reactive anion (a thiolate, R-S⁻). This anion then attacks the β-carbon of the PGDA acrylate group, leading to the formation of a new carbon-sulfur bond and an enolate intermediate, which is subsequently protonated to regenerate the catalyst and form the final adduct. mdpi.com
Nucleophile-Catalyzed Mechanism : A nucleophile (e.g., a phosphine) directly attacks the acrylate double bond, creating a zwitterionic intermediate. This intermediate then deprotonates the thiol donor, forming a thiolate which proceeds to react with another acrylate group in a catalytic cycle. rsc.org
In the context of network formation with PGDA, multifunctional donors such as polythiols are reacted with the difunctional PGDA. The stoichiometry of the thiol and acrylate groups is a critical parameter for controlling the final network structure and properties. The thiol-acrylate Michael addition is particularly noted for its high efficiency and "click" characteristics, proceeding rapidly at room temperature to high conversions. rsc.orgresearchgate.net The kinetics of these reactions are influenced by the strength of the catalyst, the functionality of the monomers, and the solvent used. lsu.eduresearchgate.net For instance, the polymerization rate constants for base-catalyzed thiol-acrylate systems have been found to increase with rising thiol and acrylate functionality. lsu.edu
Reaction Kinetics and Mechanistic Elucidation in Crosslinking Reactions
The crosslinking of this compound is a rapid process, particularly in photopolymerization, where the system transforms swiftly from a liquid monomer to a solid, crosslinked polymer. kpi.uaacs.org This transition involves complex reaction kinetics that are often characterized by a strong autoacceleration effect at the beginning of the reaction. kpi.ua This phenomenon, also known as the gel effect, arises from a decrease in termination reactions as viscosity increases, leading to a rapid rise in the net polymerization rate.
As the crosslinked network develops, the mobility of the reacting species, including pendant acrylate groups and growing polymer chains, becomes restricted. Consequently, the reaction mechanism often shifts from being kinetically controlled to diffusion-controlled. researchgate.net This shift means that the rate of polymerization is no longer solely governed by the chemical reactivity of the species but by the rate at which they can diffuse through the increasingly rigid network to react. researchgate.net This diffusion limitation can result in incomplete conversion, trapping unreacted acrylate groups within the glassy polymer matrix. researchgate.netresearchgate.net
Studies on similar diacrylate systems show that these photopolymerizations are extremely rapid, with the reaction rate approaching zero within minutes under continuous UV irradiation. kpi.ua The final properties of the crosslinked material are directly tied to these kinetic processes, with factors like the degree of conversion and network heterogeneity being determined by the interplay of initiation, propagation, termination, and diffusion control throughout the reaction. kpi.ua
Rate Constants and Activation Energies of this compound Polymerization
Quantifying the kinetics of diacrylate polymerization involves determining key parameters such as rate constants and activation energies. While specific data for this compound is not abundant, studies on structurally similar diacrylates provide valuable insights. The polymerization kinetics for various acrylate monomers have been fitted to a two-exponential law, yielding empirical rate constants (k) in the range of 0.5 to 35 min⁻¹. acs.orgspiedigitallibrary.org
The activation energy (Ea) is a critical parameter that describes the temperature dependence of the polymerization rate. For diacrylate systems, the activation energy is not always constant throughout the polymerization. It has been observed to increase as the reaction progresses, which is indicative of the shift from a kinetic-controlled to a diffusion-controlled mechanism. researchgate.net In one study of a diacrylate photopolymerization, an activation energy of approximately 58 kJ/mol was determined for the initial phase of the reaction at temperatures below 330 K. researchgate.net For the Michael addition reaction of acrylic acid, which shares the same functional group, an activation energy of 98.0 kJ/mol has been reported, with dimer formation being the dominant reaction. d-nb.info
Table 1: Representative Kinetic Parameters for Acrylate Polymerization Systems Note: This table presents data from various acrylate systems to illustrate typical values, as data specific to this compound is limited.
| Parameter | System | Value | Source |
|---|---|---|---|
| Rate Constant (k) | Multifunctional Acrylates | 0.5 - 35 min⁻¹ | acs.orgspiedigitallibrary.org |
| Activation Energy (Ea) | Diacrylate System (<330 K) | ~58 kJ/mol | researchgate.net |
| Activation Energy (Ea) | Acrylic Acid (Michael Addition) | 98.0 kJ/mol | d-nb.info |
| Free Enthalpy of Electron Transfer (ΔGet) | Triacrylate/Onium Salt System | -72 to -159.9 kJ/mol | rsc.org |
The free enthalpy of electron transfer (ΔGet) is a key parameter in photopolymerization, indicating the thermodynamic feasibility of radical generation by the photoinitiator system. For a triacrylate monomer initiated by a squarylium dye-onium salt system, ΔGet values were found to be highly negative, confirming that the electron transfer process to form initiating radicals is favorable. rsc.org
Influence of Monomer Concentration and Initiator Systems
The kinetics of this compound polymerization are significantly influenced by the concentration of the monomer and the composition of the initiator system. The monomer concentration directly affects the polymerization rate, as a higher concentration of acrylate groups generally leads to a higher probability of propagation. However, the viscosity of the initial formulation, which is dependent on the monomer and any oligomers present, also plays a crucial role by affecting molecular mobility. researchgate.netresearchgate.net
The choice and concentration of the initiator system are paramount in controlling the polymerization kinetics. mdpi.com
Initiator Concentration : Increasing the photoinitiator concentration generally leads to a higher rate of radical generation upon UV exposure. uvebtech.com This results in an increased polymerization rate and can help to overcome oxygen inhibition. mdpi.com However, excessively high initiator concentrations can sometimes lead to lower molecular weight polymers due to an increase in termination reactions. uvebtech.com
An increase in light intensity during photopolymerization also leads to a higher concentration of initiating radicals, which in turn increases the polymerization rate and the final monomer conversion. kpi.ua
Effects of Oxygen Inhibition and Mitigation Strategies
Free-radical polymerization of acrylates, including this compound, is notoriously susceptible to inhibition by atmospheric oxygen. radtech.orgulaval.ca Oxygen is a diradical that readily reacts with the initiating or propagating carbon-centered radicals to form peroxy radicals. ulaval.ca These peroxy radicals are significantly less reactive towards acrylate double bonds and are unable to effectively continue the polymer chain, leading to premature termination. ulaval.cakarenz.jp This effect is most pronounced at the surface of the coating or part, where oxygen from the air can continuously diffuse into the resin, often resulting in a tacky, under-cured surface. radtech.org
Several strategies have been developed to mitigate the detrimental effects of oxygen inhibition:
Physical Methods :
Inert Atmosphere : The most straightforward method is to remove oxygen from the curing zone by blanketing the system with an inert gas like nitrogen (N₂) or carbon dioxide (CO₂). researchgate.netradtech.org
Barrier Coatings : Applying a physical barrier, such as a transparent film or a layer of wax that migrates to the surface, can prevent oxygen from diffusing into the polymerizing system. uvebtech.comradtech.org
Chemical Methods :
Increased Initiator Concentration/Light Intensity : Increasing the rate of radical generation by using higher photoinitiator concentrations or higher UV light intensity can help consume the dissolved oxygen more rapidly and initiate polymerization. uvebtech.com
Oxygen Scavengers : Additives that react preferentially with peroxy radicals are commonly used. These include:
Thiols : Thiols can donate a hydrogen atom to a peroxy radical, thereby regenerating an active radical and becoming a thiyl radical, which is capable of re-initiating polymerization. uvebtech.comkarenz.jp
Amines : Tertiary amines can react with oxygen and peroxy radicals, reducing their inhibitory effect. uvebtech.com
Ethers : The presence of ether linkages in the monomer or oligomer backbone, such as in poly(propylene glycol) structures, can reduce oxygen inhibition through the abstraction of hydrogens on the carbons alpha to the ether oxygen. uvebtech.comradtech.org
Phosphines : Compounds like triphenylphosphine (B44618) can act as effective oxygen scavengers by reacting with peroxy radicals to form phosphine (B1218219) oxide and an alkoxy radical, which can propagate polymerization. ulaval.ca
The use of monomers with higher functionality can also reduce the impact of oxygen inhibition by promoting the rapid formation of a dense network structure that limits oxygen diffusion. radtech.org
Copolymerization and Network Formation with 1,2 Propanediol Diacrylate
Copolymerization with Vinyl Monomers
1,2-Propanediol diacrylate can readily copolymerize with a variety of vinyl monomers. This process allows for the incorporation of its crosslinking capabilities into a wide range of polymer systems, including those based on acrylic acid and its derivatives, methacrylates, styrene, and vinyl acetate. The resulting copolymer architecture is highly dependent on the chosen synthesis technique.
In statistical copolymerization, two or more monomers are polymerized simultaneously to form a polymer chain with a random sequence distribution of monomer units. The sequence is governed by the relative reactivity of the monomers, often described by reactivity ratios (r1 and r2). While specific reactivity ratios for this compound with various comonomers are not extensively documented in readily available literature, the principles of copolymerization kinetics apply.
Mathematical and statistical models, such as Markov chain models, are used to predict copolymer composition and sequence distribution. nih.gov For many acrylate (B77674) and methacrylate (B99206) comonomer pairs, the product of their reactivity ratios is less than one (r1r2 < 1), which leads to a statistical or random sequence in the resulting copolymer chain. mdpi.com In the case of copolymerizing a monofunctional vinyl monomer with a difunctional one like this compound, the diacrylate introduces branch points that can lead to gelation and the formation of a network structure rather than soluble linear or branched chains. The point of gelation and the final polymer structure depend on the concentration of the diacrylate and the reaction conditions.
Block copolymers consist of two or more long sequences, or "blocks," of different homopolymers linked together. Their synthesis requires controlled polymerization techniques that allow for sequential monomer addition. nih.govresearchgate.net Common methods include living polymerizations like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov
Due to its difunctional nature, this compound is not typically used to form the linear segments of block copolymers. Instead, derivatives of 1,2-propanediol are utilized to create specialized initiators for these reactions. For instance, initiators derived from 3-chloro-1,2-propanediol (B139630) have been used for the synthesis of well-defined block copolymers via RAFT and Ring-Opening Polymerization (ROP). researchgate.net In such architectures, this compound could theoretically be introduced in a final step to crosslink the block copolymer chains, thereby forming a structured network material. Advances in polymerization have also enabled the synthesis of block copolycarbonates through the copolymerization of CO2 with epoxides like propylene (B89431) oxide (the precursor to 1,2-propanediol), creating materials with tunable properties. rsc.org
Graft copolymers feature a main polymer backbone to which one or more side chains of a different composition are attached. The primary methods for synthesizing graft copolymers are "grafting to," "grafting from," and "grafting through". nih.gov
Grafting To : Pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone.
Grafting From : Initiating sites are created along a polymer backbone, from which the growth of new side chains is initiated. researchgate.net
Grafting Through : A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with another monomer to form a backbone with polymeric side chains. tandfonline.com
While direct examples of using this compound as a primary monomer in grafting are scarce, its derivatives and related compounds are employed. For example, 1,2-propanediol has been used to modify natural polymers like cellulose (B213188) for subsequent graft copolymerization. researchgate.net Initiators derived from 3-chlor-1,2-propanediol have been used to create macroinitiators for "grafting from" polymerizations. researchgate.net In these systems, this compound would serve effectively as a crosslinking agent, added during the polymerization of the grafted chains to create a crosslinked graft copolymer hydrogel.
Formation of Crosslinked Polymeric Networks
The primary application of this compound is as a crosslinking agent. Its two acrylate functionalities can participate in polymerization reactions, connecting two different polymer chains and forming a three-dimensional network. These networks are thermosets, meaning they are infusible and insoluble materials with high thermal and chemical stability.
Crosslink density, defined as the number of crosslinks per unit volume, is a critical parameter that dictates the mechanical and physical properties of a polymer network. rsc.org Higher crosslink density generally leads to increased stiffness (modulus), hardness, and thermal stability, but reduced flexibility and swelling capacity. Several strategies can be employed to control and modulate the crosslink density of networks containing this compound.
Monomer Ratio : The most direct method is to vary the molar ratio of this compound (crosslinker) to a monofunctional monomer in the formulation. researchgate.net Increasing the concentration of the diacrylate leads to a higher crosslink density.
Molecular Weight of Prepolymers : When crosslinking prepolymers (e.g., polyester (B1180765) or polyurethane oligomers end-capped with acrylate groups), the molecular weight of the prepolymer determines the distance between crosslinks. Lower molecular weight prepolymers result in a higher crosslink density. tandfonline.com
Use of Diluents : Polymerizing in the presence of a non-reactive solvent or a reactive diluent can alter chain mobility and the final network structure. Using a diluent can delay the onset of gelation, potentially leading to a more uniform network. uky.edu
A study on analogous poly(propylene fumarate) (PPF) networks crosslinked with poly(propylene fumarate)-diacrylate (PPF-DA) demonstrated that varying the ratio of these components significantly impacts mechanical properties. rsc.org
Table 1: Effect of Crosslinker Ratio on Mechanical Properties of a PPF/PPF-DA Network An illustrative example based on analogous systems.
| Double Bond Ratio (PPF/PPF-DA) | UV Illumination Time (min) | Tensile Strength (MPa) |
|---|---|---|
| 2:1 | 5 | 0.63 |
| 1:1 | 5 | 1.44 |
| 1:2 | 5 | 2.08 |
Data derived from findings on similar diacrylate crosslinked systems. rsc.org
An Interpenetrating Polymer Network (IPN) consists of two or more independent polymer networks that are physically interlaced on a molecular scale but are not covalently bonded to each other. wikipedia.orgnih.gov This unique architecture allows for a synergistic combination of properties from the constituent polymers. A semi-IPN (SIPN) involves one crosslinked network and one linear or branched polymer. wikipedia.org
IPNs are typically formed via two main routes:
Sequential IPN Synthesis : The first polymer network is formed, which is then swollen with the monomers for the second network, followed by in-situ polymerization and crosslinking. nih.govnih.gov
Simultaneous IPN Synthesis : The monomers and crosslinkers for both networks are mixed and polymerized concurrently using non-interfering, or orthogonal, polymerization mechanisms. nih.govrsc.org
This compound is an ideal candidate for forming one of the networks in an IPN system, typically through free-radical photopolymerization. This can be paired with another network formed through a different chemistry, such as step-growth polymerization (e.g., polyurethane formation) or click chemistry. nih.govmdpi.com The kinetics of the two competing network formations can be controlled, for example by varying light intensity in dual photoinitiation systems, which in turn dictates the final morphology and thermomechanical properties of the IPN. nih.govrsc.org
Table 2: General Strategies for Interpenetrating Polymer Network (IPN) Synthesis
| Synthesis Type | Description | Potential Role of this compound |
|---|---|---|
| Sequential IPN | Network 1 is formed and swollen with monomer/crosslinker for Network 2, which is then polymerized. nih.gov | Forms either Network 1 or Network 2 via radical polymerization. |
| Simultaneous IPN | Monomers for both networks are polymerized at the same time via orthogonal chemistries (e.g., radical and step-growth). nih.gov | Forms the radical-polymerized network alongside a second, non-radical network formation. |
| Semi-IPN (SIPN) | A linear or branched polymer is dissolved in monomers that are then polymerized and crosslinked to form a network. wikipedia.org | Forms the crosslinked network that physically entraps the linear polymer. |
Gradient and Heterogeneous Network Structures
The copolymerization of this compound can be engineered to form advanced network architectures, such as gradient and heterogeneous structures. These networks possess properties that are distinct from those of uniform, random copolymers, arising from the controlled variation in monomer composition along the polymer chains or the formation of distinct phases within the material. uq.edu.auwikipedia.org
Gradient copolymers are characterized by a gradual change in the instantaneous monomer composition from one end of a polymer chain to the other. uq.edu.ausjtu.edu.cn This continuous change in composition leads to less intra- and inter-chain repulsion compared to block copolymers, which have an abrupt compositional change. uq.edu.auwikipedia.org The synthesis of such structures often employs controlled radical polymerization (CRP) techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization. uq.edu.au A common method is the 'forced gradient' or semi-batch technique, where one comonomer is continuously fed into the reactor containing the other monomer (in this case, this compound), systematically altering the monomer feed ratio and thus the composition of the copolymer being formed. uq.edu.au This approach allows for the creation of materials with a broad glass transition temperature (Tg), a valuable characteristic for applications requiring vibration and acoustic damping. wikipedia.org
Heterogeneous or nanoheterogeneous networks are formed when copolymerization leads to phase separation on a micro- or nanoscale. researchgate.net This can occur when this compound is copolymerized with a monomer of significantly different chemical nature, such as a fluorinated comonomer. For instance, the photopolymerization of mixtures containing acrylic monomers and functionalized perfluoropolyethers (PFPEs) can result in crosslinked networks with a complex multiphasic nanostructure. researchgate.net In such a system, hydrogenated acrylic nanodomains (derived from monomers like this compound) are chemically linked to a continuous fluorinated matrix. researchgate.net This morphology combines the properties of both components, where the PFPE matrix provides low surface energy and the hydrogenated acrylate phase enhances mechanical properties. researchgate.net The formation of these nanoheterogeneous structures can be controlled by adjusting the oligomer selection, the ratio of the comonomers, and the polymerization process conditions. researchgate.net
The table below illustrates examples of monomer systems and polymerization techniques used to create gradient copolymer structures, which are principles applicable to systems involving this compound.
Table 1: Examples of Monomer Pairs and Techniques for Gradient Copolymer Synthesis
| Monomer 1 | Monomer 2 | Polymerization Technique | Reference |
|---|---|---|---|
| Styrene (St) | n-Butyl acrylate (nBA) | ATRP | uq.edu.au |
| Methyl methacrylate (MMA) | n-Butyl acrylate (nBA) | ATRP | uq.edu.au |
| Styrene (St) | Acrylonitrile (AN) | ATRP | uq.edu.au |
| Styrene (St) | N,N-dimethylacrylamide (DMAA) | NMP | uq.edu.au |
Influence of Comonomer Structure on Network Properties
The properties of networks formed by the copolymerization of this compound are profoundly influenced by the chemical structure of the comonomer(s) incorporated into the network. As a difunctional acrylate, this compound acts as a crosslinker, and the choice of comonomer dictates key characteristics of the final thermoset material, including its thermal stability, mechanical strength, and chemical resistance. rsc.org
Copolymerization with different types of monomers, such as other acrylates, methacrylates, or vinyl compounds, allows for the tailoring of network properties. For example, incorporating monofunctional acrylates or methacrylates can reduce the crosslink density, leading to a more flexible and tougher material with a lower glass transition temperature (Tg) compared to a homopolymer of this compound. rsc.org The structure of the comonomer's side group is critical; long, flexible alkyl chains will enhance flexibility, whereas bulky or rigid groups (like isobornyl acrylate) can increase the Tg and modulus of the resulting network. uq.edu.au
The reactivity ratios of the comonomers also play a crucial role. Acrylates generally exhibit faster polymerization kinetics than methacrylates. rsc.org When this compound is copolymerized with a methacrylate monomer, the difference in reactivity can lead to the formation of heterogeneous networks or networks with a gradient in crosslink density, affecting the final material homogeneity and properties. diva-portal.org
A particularly interesting class of comonomers are thiols, which participate in thiol-ene polymerization. The reaction of this compound (the 'ene') with a multifunctional thiol proceeds via a step-growth mechanism, which can occur alongside the chain-growth homopolymerization of the acrylate groups. researchgate.net This hybrid polymerization can reduce oxygen inhibition, a common issue in free-radical photopolymerization, and lower internal stress. researchgate.net The final properties of the thiol-ene/acrylate network, such as Tg, crosslink density, and mechanical toughness, can be precisely tuned by varying the ratio of the thiol and acrylate functional groups. researchgate.netdiva-portal.org For instance, increasing the thiol content relative to the acrylate can lead to a more homogeneous network with potentially different thermal and mechanical characteristics. researchgate.net
The table below summarizes research findings on how different comonomer structures affect the properties of acrylate-based polymer networks.
Table 2: Effect of Comonomer Structure on Acrylate Network Properties
| Comonomer Class | Specific Example | Influence on Network Properties | Reference |
|---|---|---|---|
| Methacrylates | Bisphenol A ethoxylate dimethacrylate | Copolymerization leads to networks with properties (e.g., ionic conductivity, storage modulus) intermediate between the respective homopolymers. Reactivity differences can affect network formation. | diva-portal.org |
| Fluorinated Acrylates | Perfluoropolyether (PFPE) dimethacrylate | Forms nano-heterogeneous networks with a fluorinated matrix and hydrogenated acrylate domains. Enhances surface properties (low energy) while maintaining mechanical strength. | researchgate.net |
| Hydroxy-functional Acrylates | 2-Hydroxyethyl acrylate | Can increase the hydrophilicity of the network. The hydroxyl group provides a site for potential post-functionalization. | uiowa.edu |
| Thiols | Pentaerythritol tetrakis(3-mercaptopropionate) | Forms thiol-ene networks. Can increase toughness and strain at break while decreasing crosslink density compared to pure acrylate networks. Reduces oxygen inhibition during photopolymerization. | researchgate.net |
| Bio-based Allyl Esters | Diallyl succinate (B1194679) | Copolymerization with a diacrylate (PEGDA) creates networks where properties like thermal stability and degradation rate are influenced by the bio-derived monomer content. | researchgate.net |
Advanced Characterization of 1,2 Propanediol Diacrylate Based Polymeric Materials
Spectroscopic Analysis of Polymer Structure and Functional Groups
Spectroscopic techniques are indispensable for elucidating the chemical structure of poly(1,2-propanediol diacrylate). By probing the interactions of electromagnetic radiation with the polymer's molecular bonds, these methods offer a detailed fingerprint of its constituent functional groups and their arrangement within the polymer chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of polymers, providing information on the atomic-level connectivity and chemical environment of nuclei. iupac.org For poly(this compound), both ¹H-NMR and ¹³C-NMR are employed to confirm the polymer structure and assess the extent of polymerization.
In the ¹H-NMR spectrum of the 1,2-propanediol monomer, characteristic signals for the methyl protons (CH₃), methylene (B1212753) protons (CH₂), and methine proton (CH) are observed. Following polymerization, the signals corresponding to the vinyl protons of the acrylate (B77674) groups (typically in the range of 5.8-6.4 ppm) significantly diminish or disappear, indicating the consumption of the double bonds and the formation of the polymer backbone. New signals corresponding to the newly formed saturated polymer backbone will appear in the upfield region of the spectrum.
¹³C-NMR spectroscopy provides complementary information by probing the carbon skeleton of the polymer. The disappearance of the sp² carbon signals from the vinyl groups and the appearance of new sp³ carbon signals in the polymer backbone confirm the polymerization process. The chemical shifts of the carbonyl carbon, as well as the carbons in the propanediol moiety, can provide insights into the polymer's microstructure. iupac.org
Table 1: Representative ¹H-NMR Chemical Shifts for 1,2-Propanediol and Expected Changes Upon Polymerization
| Functional Group | Monomer Chemical Shift (ppm) (Approximate) | Polymer Chemical Shift (ppm) (Expected) |
| Vinyl Protons (CH₂=CH-) | 5.8 - 6.4 | Absent or significantly reduced |
| Methine Proton (-CH-) | ~5.2 | Shifted upfield |
| Methylene Protons (-CH₂-) | ~4.2 | Shifted upfield |
| Methyl Protons (-CH₃) | ~1.3 | Minor shift |
| Polymer Backbone Protons | Not Applicable | 1.5 - 2.5 |
Data is illustrative and based on general knowledge of acrylate polymerization and 1,2-propanediol.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups within a polymer. upi.edu The polymerization of this compound can be effectively monitored by observing changes in the infrared spectrum.
The monomer spectrum exhibits characteristic absorption bands for the acrylate functional group, including the C=C stretching vibration (around 1635 cm⁻¹) and the C=O stretching of the ester group (around 1725 cm⁻¹). mdpi.com Upon polymerization, the intensity of the C=C stretching band significantly decreases, providing a direct measure of the degree of conversion of the acrylate double bonds. Other key vibrational bands include the C-O stretching of the ester and the C-H stretching and bending of the aliphatic backbone. researchgate.net
Table 2: Key FTIR Absorption Bands for Poly(this compound) Analysis
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~2980-2850 | C-H Stretching (aliphatic) | Corresponds to the polymer backbone and propanediol moiety. |
| ~1725 | C=O Stretching (ester) | A strong band, characteristic of the acrylate group, which remains after polymerization. |
| ~1635 | C=C Stretching (alkene) | Disappearance or reduction of this peak indicates the extent of polymerization. |
| ~1450 | C-H Bending (aliphatic) | Relates to the methylene and methine groups in the polymer structure. |
| ~1160 | C-O Stretching (ester) | A strong band associated with the ester linkage. |
Data is illustrative and based on general knowledge of polyacrylate FTIR spectra.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds. horiba.com For poly(this compound), Raman spectroscopy is highly effective in monitoring the polymerization process due to the strong Raman activity of the C=C double bond. nist.gov
The Raman spectrum of the monomer shows a prominent peak around 1635 cm⁻¹ corresponding to the C=C stretching vibration. researchgate.net As polymerization proceeds, the intensity of this peak decreases, which can be used to quantify the reaction kinetics. nist.gov The C=O stretching band of the ester group is also observable in the Raman spectrum, typically around 1725 cm⁻¹. The aliphatic C-H stretching and bending vibrations of the polymer backbone and the propanediol unit are also present. researchgate.net
Chromatographic and Mass Spectrometric Techniques for Molecular Weight and Composition
To fully characterize polymeric materials, it is crucial to determine their molecular weight, molecular weight distribution, and composition. Chromatographic and mass spectrometric techniques are the primary methods used for these analyses.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. researchgate.net This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.
For poly(this compound), GPC analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.cz The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample where all polymer chains have the same length. researchgate.net The choice of solvent (mobile phase) and column packing material is critical for achieving accurate and reproducible results. nsf.gov
Table 3: Typical Molecular Weight Data Obtainable from GPC for a Synthesized Polymer
| Parameter | Description | Typical Value |
| Mn ( g/mol ) | Number-average molecular weight | Varies with synthesis conditions |
| Mw ( g/mol ) | Weight-average molecular weight | Varies with synthesis conditions |
| PDI (Mw/Mn) | Polydispersity Index | > 1.0 (typically 1.5 - 2.5 for free radical polymerization) |
This table presents the types of data obtained from GPC analysis; actual values are dependent on the specific polymerization reaction.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) is a soft ionization mass spectrometry technique that allows for the analysis of large molecules like polymers with minimal fragmentation. wpmucdn.comnih.gov It provides information on the absolute molecular weight of individual polymer chains, the repeating monomer unit, and the end-group structures. waters.com
In a MALDI-ToF-MS experiment, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. The laser irradiation desorbs and ionizes the polymer molecules, which are then accelerated in an electric field and their time-of-flight to a detector is measured. The time-of-flight is proportional to the mass-to-charge ratio of the ions.
For poly(this compound), MALDI-ToF-MS can be used to identify the distribution of oligomers and polymers, confirming the mass of the repeating unit (184.19 g/mol for this compound). The resulting mass spectrum will show a series of peaks separated by the mass of the monomer unit. This technique is particularly useful for characterizing low molecular weight polymers and oligomers and for providing detailed structural information that is complementary to GPC data. wpmucdn.com
Thermal Analysis of Polymer Networks
Thermal analysis techniques are fundamental in determining the operational limits and processing conditions for polymeric materials. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are two of the most common methods employed for this purpose.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to investigate the thermal properties of polymers, such as the glass transition temperature (Tg), melting, and crystallization events. hu-berlin.de The DSC instrument measures the difference in heat flow required to increase the temperature of a sample and a reference. hu-berlin.de This technique is invaluable for determining the best processing temperatures and understanding the effects of additives or different curing conditions on the polymer network. eag.com
In the context of this compound-based polymers, DSC can be used to monitor the curing process by measuring the exothermic heat flow associated with the polymerization reaction. The glass transition temperature (Tg) is a key parameter obtained from DSC analysis, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is observed as a step-change in the heat flow curve. eag.com
For example, studies on similar di(meth)acrylate-based polymer blends have utilized DSC to determine the Tg and assess the miscibility of the components. nih.govmdpi.com The heating rate during a DSC experiment can influence the observed transition temperatures; a typical rate is around 10°C/min. hu-berlin.dehu-berlin.de Modulated DSC (MDSC) is an advanced technique that can provide deeper insights by separating the total heat flow into reversing and non-reversing components, which is particularly useful for characterizing complex thermal events. eag.comresearchgate.net
Table 1: Illustrative DSC Data for a Hypothetical this compound-Based Polymer Network
| Thermal Property | Value | Unit |
| Glass Transition Temperature (Tg) | 65 | °C |
| Onset of Curing Exotherm | 80 | °C |
| Peak of Curing Exotherm | 120 | °C |
| Enthalpy of Cure (ΔHc) | 300 | J/g |
This data is illustrative and can vary based on the specific formulation and curing conditions.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to evaluate the thermal stability and decomposition characteristics of polymeric materials. researchgate.net TGA provides critical data on the temperatures at which degradation begins, the rate of decomposition, and the amount of residual mass at high temperatures. nih.gov
For this compound-based polymer networks, TGA can determine the onset of thermal degradation, which is a crucial parameter for defining the upper service temperature of the material. The analysis is typically performed by heating the sample at a constant rate, such as 10°C/min, in an inert atmosphere like nitrogen or helium to prevent oxidative degradation. nih.govnih.gov The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates. nih.gov
Studies on related acrylate and methacrylate (B99206) polymers have shown that TGA is effective in comparing the thermal stabilities of different formulations. mdpi.comijeas.org For instance, the incorporation of aromatic structures can increase the thermal stability of the polymer network. mdpi.com The information from TGA is essential for quality control and for predicting the long-term performance of the material under thermal stress. researchgate.net
Table 2: Representative TGA Data for a Hypothetical this compound-Based Polymer Network
| Thermal Stability Parameter | Value | Unit |
| Onset of Decomposition (T5% mass loss) | 300 | °C |
| Temperature of Maximum Decomposition Rate (Tmax) | 375 | °C |
| Residual Mass at 600°C | 5 | % |
This data is for illustrative purposes and actual values depend on the specific polymer system.
Morphological and Microstructural Characterization
The macroscopic properties of a polymer are intimately linked to its morphology and microstructure. Techniques such as electron microscopy and X-ray scattering provide high-resolution insights into the physical structure of the polymer network.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. researchgate.net In SEM, a focused beam of electrons is scanned across the surface of a sample, and the resulting interactions are detected to form an image. This method is particularly useful for examining the fracture surfaces of polymer networks, revealing details about the crosslinking density and failure mechanisms.
For this compound-based polymers, SEM can be used to assess the homogeneity of the polymer network and to observe the morphology of polymer blends or composites. researchgate.net For example, in polymer-dispersed liquid crystal (PDLC) films, SEM is employed to observe the size and distribution of liquid crystal droplets within the polymer matrix. researchgate.net The sample preparation for SEM is relatively straightforward, often involving sputter-coating with a conductive material to prevent charge buildup. Environmental SEM (ESEM) is a variation that allows for the imaging of samples in a gaseous environment, which can be beneficial for studying hydrated or non-conductive polymer systems. researchgate.net
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the visualization of internal structures at the nanoscale. researchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions are used to form an image. This technique is indispensable for studying the fine details of polymer morphology, such as the phase separation in block copolymers or the dispersion of nanoparticles in a polymer matrix. researchgate.net
In the context of this compound-based materials, TEM can be used to investigate the network structure and the morphology of any phase-separated domains. cuni.cz Sample preparation for TEM is more demanding than for SEM, typically requiring the sample to be microtomed into very thin sections (tens of nanometers). researchgate.net Staining with heavy elements is often necessary to enhance contrast, as polymers are composed of light elements with weak electron scattering. researchgate.net
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides information about the nanoscale structure of materials, typically in the range of 1 to 100 nanometers. ou.eduresearchgate.net SAXS measures the elastic scattering of X-rays by a sample at very small angles. The resulting scattering pattern is related to the Fourier transform of the electron density fluctuations within the material, providing statistical information about the size, shape, and arrangement of nanoscale features. ou.edu
For this compound-based polymer networks, SAXS can be used to characterize the network's homogeneity, determine the size and shape of any phase-separated domains, and study the structure of polymer gels. semanticscholar.orgnih.gov Unlike microscopy techniques, SAXS provides information averaged over a larger sample volume and does not produce a direct image of the structure. ou.edu However, by fitting the scattering data to various models, it is possible to extract quantitative structural parameters. nih.gov SAXS is particularly powerful for studying the hierarchical structure of semi-crystalline polymers and block copolymers. semanticscholar.org
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique utilized to analyze the surface characteristics of polymeric materials derived from this compound, often referred to as poly(propylene glycol) diacrylate (PPGDA). This method provides detailed topographical and nanomechanical information without requiring vacuum conditions, making it suitable for examining polymer surfaces in various environments.
In the characterization of PPGDA-based materials, AFM is employed in tapping mode to generate high-resolution surface morphology images. For instance, in the analysis of composite membranes, AFM can reveal how the addition of other substances affects the surface area and texture of the polymer matrix. Studies on co-polymer systems containing PPGDA have used AFM to identify nanoscale phase separation. Deformation and modulus images can reveal topographies consisting of distinct domains, indicating that the constituent monomers may have separated into phases before polymerization. This results in a polymer blend with nanometer-scale islands of one polymer within a continuous phase of the other, rather than a uniform co-polymer surface biorxiv.org. This capability is crucial for understanding the structure-property relationships in multicomponent polymer systems.
Research findings from AFM analysis on PPGDA-based materials include:
Surface Morphology: AFM imaging has been used to assess the surface of modified PPGDA substrates, such as those plated with gold to alter surface properties like hydrophobicity science.gov.
Nanoscale Topography: In co-polymer blends, AFM has revealed nanoscale features, such as islands of a minor component polymer (around 50 nm in size) within a continuous PPGDA-based matrix biorxiv.org. This provides insight into the material's homogeneity at the nanoscale.
Rheological and Viscoelastic Property Determination
The rheological and viscoelastic properties of this compound-based polymers are critical for understanding their mechanical performance, from the liquid resin state through curing and as a final solid material. These properties are determined using techniques such as Dynamic Mechanical Analysis (DMA) and rheometric measurements, which provide data on how the material responds to applied stress and deformation under varying conditions of temperature, time, and frequency.
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic behavior of cross-linked this compound (PPGDA) polymers. By applying a sinusoidal stress and measuring the resultant strain, DMA can quantify key material properties such as the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of these two, tan delta (tan δ), provides a measure of the material's damping characteristics.
DMA is particularly effective for determining the glass transition temperature (Tg) of the polymer network. The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is typically identified by a sharp decrease in the storage modulus and a corresponding peak in the tan δ curve.
In studies of photocurable resins containing PPGDA, DMA has been used to characterize the final viscoelastic properties of the cured material. For example, materials synthesized with PPGDA and a dynamic boronate ester cross-linker were shown to have storage moduli in the range of 1000 MPa at low temperatures (below -40°C). As the temperature increased, the modulus dropped significantly, by approximately two orders of magnitude, indicating the glass transition and the formation of a rubbery plateau nih.gov. The glass transition temperature for these PPGDA-based networks was identified from the peak of the tan δ curve nih.gov.
Table 1: Representative DMA Data for a PPGDA-Based Polymer Network This table presents illustrative data based on findings reported for polymers containing poly(propylene glycol) diacrylate nih.gov.
| Temperature (°C) | Storage Modulus (E') (MPa) | Tan δ | Material State |
|---|---|---|---|
| -60 | 1200 | 0.05 | Glassy |
| -40 | 800 | 0.85 | Glass Transition Region |
| -20 | 20 | 0.40 | Rubbery |
| 0 | 15 | 0.25 | Rubbery |
| 25 | 12 | 0.20 | Rubbery |
Rheometric Measurements for Curing Behavior
Rheometric measurements are essential for monitoring the photopolymerization (curing) process of this compound resins in real-time. This technique tracks the change in viscoelastic properties as the liquid monomer converts into a solid, cross-linked polymer network upon exposure to light. A rheometer equipped with a UV light source (photorheometer) can measure the evolution of the storage modulus (G') and loss modulus (G'') during curing.
Initially, the liquid resin exhibits low viscosity and a dominant loss modulus (G'' > G'). As the polymerization reaction begins, both moduli increase rapidly. The point at which the storage modulus surpasses the loss modulus (G' = G'') is known as the gel point, signifying the transition from a liquid to a solid-like gel network. Continued irradiation leads to a further increase in the storage modulus until it reaches a plateau, indicating the completion of the curing process.
Studies on photocurable formulations containing PPGDA have utilized rheometry to assess curing kinetics and the final mechanical properties. The final storage modulus (G') value obtained from photorheology is directly related to the cross-link density of the network and corresponds to the storage modulus (E') of the solid polymer as measured by DMA (where E' ≈ 3G' for isotropic materials) nih.gov. This technique is also used to measure and counteract the volume contraction that occurs during polymerization, allowing for the determination of shrinkage stress uiowa.edu.
Table 2: Evolution of Viscoelastic Properties During Photopolymerization of a PPGDA Resin This table provides a representative example of data obtained from photorheology during the curing of a diacrylate resin nih.gov.
| Irradiation Time (s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Curing Stage |
|---|---|---|---|
| 0 | <1 | ~10 | Liquid Monomer |
| 5 | 100 | 500 | Polymerization Initiated |
| 10 | 1,000 | 1,000 | Gel Point (G' = G'') |
| 30 | 100,000 | 20,000 | Network Formation |
| 120 | 4,000,000 | 400,000 | Cured (Rubbery Plateau) |
Structure Property Relationships in 1,2 Propanediol Diacrylate Derived Networks
Correlation of Monomer and Oligomer Design with Network Architecture
The fundamental building blocks of the polymer network dictate its final three-dimensional structure. The use of 1,2-Propanediol, a short-chain diol, in the synthesis of diacrylate monomers or oligomers inherently leads to the potential for higher crosslink densities, which typically results in stiffer and stronger polymer networks. rsc.org The structure of the monomer or oligomer, including its chain length and the presence of other functional groups, directly influences the resulting network architecture.
In one study, bio-based polyester (B1180765) resins were synthesized using 1,2-propanediol (1,2-PDO) along with itaconic acid and succinic acid. rsc.org The researchers systematically varied the diol and diacid components to establish clear structure-property relationships. rsc.orgresearchgate.net By substituting longer-chain diols like 1,8-octanediol (B150283) for the shorter 1,2-propanediol, they could increase the spacing between crosslink junctions. This greater inter-chain spacing yields networks with enhanced ductility and impact resilience. rsc.org
The design of oligomers also plays a crucial role. For instance, using a large excess of a diol like 1,2-PDO during polycondensation ensures low degrees of polymerization, creating oligomers with viscosities suitable for applications like vat photopolymerization 3D printing. rsc.orgrsc.org The resulting network architecture is also affected by side reactions that can occur during polymerization, which may lead to branched structures instead of purely linear chains between crosslinks. manchester.ac.uk The formation of cyclic oligomers as byproducts during polyester synthesis is another factor that can influence the final network structure and properties. researchgate.net
The introduction of different co-monomers into the formulation allows for further tuning of the network. For example, copolymerizing 1,2-PDDA with flexible aliphatic urethane (B1682113) dimethacrylates or rigid aromatic dimethacrylates can significantly alter the morphology and physical properties of the resulting polymer network. nih.gov The spatial organization of these networks often involves the formation of microgel agglomerates, and the size and shape of these heterogeneities can impact the material's mechanical performance, particularly its impact resistance. nih.gov
Influence of Crosslink Density on Network Properties
Crosslink density is a critical parameter that governs the macroscopic properties of 1,2-PDDA-derived networks. It is defined as the number of effective crosslinks per unit volume and directly impacts the mobility of the polymer chains.
A higher crosslink density generally leads to:
Increased Glass Transition Temperature (Tg): By restricting the segmental motion of the polymer chains, a higher density of crosslinks raises the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. researchgate.netresearchgate.net
Higher Modulus and Hardness: The increased rigidity imparted by a dense network of crosslinks results in a higher Young's modulus, shear modulus, and greater surface hardness. nih.govifremer.fr
Reduced Elongation at Break: Materials with high crosslink densities are typically more brittle and can withstand less strain before fracturing. ifremer.fr
Decreased Swelling: In the presence of a solvent, tightly crosslinked networks have less space between polymer chains, which restricts the amount of solvent that can be absorbed and results in a lower degree of swelling. researchgate.net
Research has shown a direct correlation between the concentration of crosslinking agents and the resulting properties. For example, in polyurethane/nitroguar gum interpenetrating polymer networks, increasing the crosslinker content led to higher crosslinking density, Tg, stiffness, and tensile strength. researchgate.net Similarly, studies on various elastomers have demonstrated that Tg consistently increases with a rise in crosslink density, while the free volume size within the polymer proportionally decreases. researchgate.net The chemical nature of the crosslinks—whether they are carbon-carbon bonds or longer, more flexible linkages—also plays a significant role in the final properties. researchgate.net In some highly crosslinked systems, the material may begin to degrade at temperatures below its glass transition temperature. conicet.gov.ar
The following table illustrates the general relationship between crosslink density and key network properties:
| Property | Effect of Increasing Crosslink Density |
| Glass Transition Temperature (Tg) | Increases |
| Young's Modulus | Increases |
| Tensile Strength | Generally Increases |
| Hardness | Increases |
| Elongation at Break | Decreases |
| Solvent Swelling | Decreases |
| Fatigue Life | Decreases |
This table presents a generalized summary based on established principles of polymer science.
Development of Tunable Mechanical Responses in Acrylate (B77674) Networks
A significant area of research focuses on designing 1,2-PDDA-based networks with precisely controlled and tunable mechanical responses. This is often achieved through copolymerization and the strategic blending of different monomers and oligomers. rsc.orgresearchgate.net
By creating oligoester resins from a combination of diacids (like itaconic acid and succinic acid) and various diols (including 1,2-propanediol, 1,4-butanediol, and 1,8-octanediol), researchers have successfully modulated the mechanical properties of the final cured materials. rsc.orgrsc.org This approach allows for the engineering of materials with a tensile elastic modulus ranging from 0.1 to 1.0 GPa and an elongation at break from 3.5% to 8.5%. rsc.orgresearchgate.net The key to this tunability lies in controlling the crosslink density and the flexibility of the polymer chains between the crosslinks. rsc.org
For example, incorporating itaconic acid introduces double bonds into the polyester backbone, which serve as sites for UV-light-induced crosslinking. rsc.org The ratio of itaconic acid to a non-reactive diacid like succinic acid can be adjusted to control the final crosslink density. rsc.org Furthermore, the choice of diol dictates the length and flexibility of the segments between these crosslinks. rsc.org Short, rigid diols like 1,2-propanediol lead to stiffer materials, while longer, more flexible diols produce networks that are more ductile. rsc.org
This ability to tailor mechanical performance is particularly valuable for applications like additive manufacturing (3D printing), where different parts may require different mechanical characteristics. rsc.orgrsc.org Research has also explored the development of shape-memory polymers from similar bio-based polyesters, where materials can be programmed to recover their original shape upon exposure to a stimulus like heat. conicet.gov.ar The switching temperature for this shape-memory effect can be tuned by adjusting the polymer composition, which in turn alters the glass transition temperature of the network. conicet.gov.ar
A study on bio-derived UV-curable acrylate oligoester resins demonstrated the ability to systematically tune mechanical properties. The table below, adapted from their findings, shows how the choice of diol and the ratio of itaconic acid (IA) to succinic acid (SA) in resins based on 1,2-Propanediol (PDO) affect the final material properties.
| Resin Composition (IA:SA ratio in PDO-based oligoester) | Tensile Modulus (GPa) | Elongation at Break (%) | Glass Transition Temp (Tg, °C) | Crosslink Density (μM) |
| 100:0 | 0.98 ± 0.04 | 4.2 ± 0.4 | 100 | 8.8 |
| 75:25 | 0.90 ± 0.05 | 4.0 ± 0.3 | 89 | 7.9 |
| 50:50 | 0.69 ± 0.03 | 4.5 ± 0.5 | 78 | 6.2 |
| 25:75 | 0.35 ± 0.02 | 6.5 ± 0.8 | 65 | 4.1 |
Data adapted from a study on tunable mechanics in 3D printing resins. rsc.org
Interplay of Polymerization Conditions and Material Performance
The conditions under which 1,2-PDDA is polymerized have a profound impact on the kinetics of the reaction and, consequently, the performance of the final material. In photopolymerization, which is a common method for curing diacrylate resins, several parameters are critical.
Light Intensity: The intensity of the UV or visible light source directly affects the rate of polymerization. A higher light intensity increases the rate of initiator decomposition, leading to a higher concentration of radicals and a faster reaction rate. kpi.ua This can also lead to a higher final conversion of the double bonds before the network vitrifies (i.e., becomes glassy and molecular motion ceases). kpi.ua
Vitrification and Auto-acceleration: Diacrylate polymerizations are characterized by complex kinetic profiles. They often exhibit a strong auto-acceleration effect (also known as the Trommsdorff–Norrish effect) at the beginning of the reaction, where the rate of polymerization increases dramatically. kpi.ua This occurs because as the polymer network forms, the mobility of the growing radical chains is reduced, which hinders the termination reactions and leads to a rapid increase in the radical concentration. As the reaction proceeds and the crosslink density increases, the system approaches its glass transition temperature. Eventually, the network vitrifies, and the mobility of all species, including unreacted monomers and radicals, becomes severely restricted. rsc.org This diffusion limitation causes the reaction to slow down significantly and ultimately prevents 100% conversion of the acrylate groups. rsc.orgkpi.ua The point at which vitrification occurs is dependent on the polymerization conditions and the composition of the resin. rsc.org
Theoretical and Computational Investigations of 1,2 Propanediol Diacrylate Reactions and Structures
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations are powerful tools for investigating the intricacies of chemical reactions at the molecular level. rsc.org These methods can elucidate reaction mechanisms, determine the energies of transition states, and analyze various reaction pathways, providing insights that complement experimental findings. rsc.orgaspbs.com
Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the reaction intermediates and transition states in the polymerization of acrylates. For instance, in the context of acrylate (B77674) oxidation, DFT calculations have been used to optimize the geometries of reactants, intermediates, transition states, and products. researchgate.net Such studies help in understanding the detailed oxidation mechanisms. researchgate.net
In reactions involving diols, DFT can be combined with experimental data to understand reaction pathways. For example, in the conversion of lactic acid to 1,2-propanediol, quantum-chemical calculations based on DFT have been used alongside experimental measurements to propose a detailed reaction scheme involving various adsorbed species. researchgate.net While direct DFT studies specifically on 1,2-propanediol diacrylate are not abundant in the provided results, the principles from studies on similar molecules like ethyl acrylate and other diols are applicable. researchgate.net These studies show that DFT can determine the favorability of different reaction pathways, such as addition versus abstraction reactions initiated by radicals. researchgate.net
Table 1: Representative Applications of DFT in Related Systems
| System Studied | Information Obtained from DFT | Reference |
| Ethyl Acrylate Oxidation | Optimized geometries of reactants, intermediates, transition states, and products; detailed oxidation mechanism. | researchgate.net |
| Lactic Acid to 1,2-Propanediol | Proposed reaction scheme involving dissociative adsorption and successive hydrogenation steps. | researchgate.net |
| General Acrylate Polymerization | Understanding of reaction pathways and transition state energies. | rsc.org |
This table is generated based on the methodologies described in the search results for analogous systems, as direct data for this compound was not explicitly found.
Computational Modeling of Radical Formation and Propagation
The formation and propagation of radicals are central to the polymerization of diacrylates. Computational modeling provides a lens to observe these fleeting events. The basic mechanism of radical polymerization involves initiator decomposition, chain initiation, propagation, and termination. acs.org
In the photopolymerization of acrylates, computational models can describe the formation of free radicals. For example, in systems with a photosensitizer and co-initiators, electron transfer processes lead to the formation of highly reactive phenyl radicals that readily add to the double bonds of acrylate monomers. rsc.org This initiation step is followed by propagation, where the radical chain extends.
Molecular modeling has been effectively used to identify the most significant propagation reactions in radical chain processes. mdpi.com For instance, in the oxidation of polyethyleneimine (PEI), modeling helped identify the primary chain-carrying radical and the key propagation steps. mdpi.com While a specific model for this compound is not detailed, the general approach involves identifying potential radical species and calculating the energy barriers for their reaction with the monomer to determine the most likely propagation pathways. This includes considering secondary reactions and the influence of monomer structure on reactivity. acs.org
Molecular Dynamics Simulations of Polymer Network Formation
Molecular dynamics (MD) simulations offer a way to visualize the dynamic process of polymer network formation from individual monomers. uva.nl These simulations can track the positions and velocities of atoms over time, providing a detailed atomistic description of the crosslinking process. acs.org
Simulation of Crosslinking Kinetics and Network Evolution
MD simulations have been successfully used to model the free-radical polymerization of diacrylates like hexanediol (B3050542) diacrylate (HDDA), a molecule structurally similar to this compound. These simulations can capture the kinetics of curing and the evolution of the polymer network. uva.nl By representing monomers and their reactive sites, MD can simulate initiation, propagation, and termination reactions. uva.nl
The simulations reveal how the polymer network grows over time, correlating the degree of double bond conversion with the simulation time. acs.org Factors such as the initial concentration of monomers and radicals can be varied to study their effect on the polymerization kinetics. acs.orgnih.gov For instance, simulations have shown that a higher initial concentration of monomers can shift the gel point to a higher degree of double bond conversion. acs.org Real-time FTIR spectroscopy has been used experimentally to study the effect of temperature on the photopolymerization kinetics of diacrylates, providing data that can be used to validate and refine MD simulation models. researchgate.net
Prediction of Network Topology and Microstructure
Beyond kinetics, MD simulations provide valuable insights into the final architecture of the polymer network. The topology, including the formation of cycles or loops within the network, can be analyzed in detail. uva.nlacs.org For example, simulations of HDDA polymerization have shown that the flexibility of the monomer can promote the formation of small cycles through a back-biting mechanism. science.gov
The microstructure of the crosslinked polymer, including the distribution of crosslink densities and the presence of dangling chains, can be predicted. rsc.org These topological features are crucial as they directly influence the macroscopic properties of the final material. uva.nlacs.org The simulations can also predict the gel point, which is the critical conversion at which a continuous network (a "giant molecule") forms. uva.nlnih.gov
Table 2: Insights from MD Simulations of Diacrylate Polymerization
| Simulated Property | Key Findings | Reference |
| Gel Point | Determined to be around 0.18 bond conversion for HDDA. | science.gov |
| Network Topology | Flexibility of monomers influences the formation of small cycles. | science.gov |
| Crosslinking Kinetics | Higher monomer concentration can delay the gel point. | acs.org |
| Microstructure | Reveals the formation of giant molecules is correlated with gelation. | nih.gov |
This table is based on findings for similar diacrylates like HDDA, which are expected to be transferable to this compound.
Modeling of Structure-Property Relationships
A primary goal of theoretical and computational studies is to establish clear relationships between the molecular structure of a monomer, the resulting polymer network architecture, and the final material properties.
Modeling efforts aim to predict macroscopic properties based on the chemical structure and the computationally determined network topology. For instance, the mechanical properties of the cured network, such as the Young's modulus and glass transition temperature, can be estimated from MD simulations. uva.nl For HDDA, the simulated Young's modulus and glass transition temperature were found to be in good agreement with experimental values. uva.nlscience.gov
The relationship between the degree of crosslinking and mechanical properties can be systematically investigated. By simulating tensile tests on the computationally generated polymer networks, stress-strain curves can be produced, and the elastic modulus can be determined. researchgate.net Furthermore, the influence of different chain extenders and their chemical structure on the final properties of polyurethanes has been investigated, demonstrating the power of modeling to elucidate structure-property relationships. researchgate.netmdpi.com These approaches allow for the rational design of polymers with tailored properties by computationally screening different monomer structures and reaction conditions before extensive experimental work is undertaken.
Thermodynamic Equilibrium Studies of Related Systems
The thermodynamic properties of systems involving acrylates are fundamental to controlling polymerization processes and purification of both monomers and polymers. While specific thermodynamic equilibrium data for this compound are not extensively published, studies on related systems provide critical insights into the phase behavior and reaction thermodynamics that govern its application.
Vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) data are essential for the design of separation and purification processes, such as distillation, which are used to produce high-purity monomers. tandfonline.com Studies have been conducted on binary systems containing common acrylates and methacrylates, such as ethyl acrylate, acrylic acid, and methyl methacrylate (B99206), with various solvents and water. syntaxtransformation.co.idacs.orgtandfonline.com For instance, the VLE data for systems like toluene (B28343) + acrylic acid are crucial for designing vacuum distillation columns to separate components while avoiding the self-polymerization of acrylic acid at high temperatures. acs.org The non-ideal behavior of these systems, often due to strong molecular associations like dimer formation in carboxylic acids, requires the use of thermodynamic models such as NRTL, UNIQUAC, or Wilson to accurately correlate experimental data. dissertationtopic.netmdpi.comacs.org
Similarly, thermodynamic investigations of mixtures containing 1,2-propanediol are relevant. VLE data for binary mixtures of 1,2-propanediol with other compounds have been measured and modeled to determine interaction parameters. mdpi.comresearchgate.net Volumetric properties, such as excess molar volumes for mixtures of 1,2-propanediol and ethanol, have been studied across different temperatures, revealing negative excess volumes that suggest strong intermolecular interactions like hydrogen bonding. wiley-vch.de These studies on the parent diol provide a basis for understanding the intermolecular forces that would be present in systems containing this compound.
The thermodynamics of the polymerization reaction itself dictate the feasibility and extent of polymer formation. The Gibbs free energy of polymerization (ΔGp) determines whether polymerization is favorable, and it is a function of the enthalpy (ΔHp) and entropy (ΔSp) of polymerization. chinesechemsoc.org For most polymerizations, entropy decreases due to the loss of translational freedom as monomers become part of a polymer chain. tandfonline.com Therefore, an exothermic enthalpy of polymerization is typically the driving force. The concept of a ceiling temperature (Tc), the temperature at which the rate of polymerization equals the rate of depolymerization (ΔGp = 0), is a critical thermodynamic parameter. Above Tc, polymer formation is thermodynamically disfavored. Studies on the radical polymerization of various acrylates have detailed the kinetics and thermodynamics, providing data on rate coefficients and activation energies that are essential for controlling the polymerization process. rsc.org
Table 2: Thermodynamic Models and Parameters for Related Acrylate and Diol Systems
| System | Thermodynamic Data | Models Used | Key Findings |
|---|---|---|---|
| Ethyl Acrylate + Water | Liquid-Liquid & Vapor-Liquid Equilibrium tandfonline.com | N/A (Experimental Data) | Provided equilibrium data for designing purification processes. tandfonline.com |
| Toluene + Acrylic Acid | Vapor-Liquid Equilibrium acs.org | Hayden-O'Connell, NRTL, UNIQUAC, Wilson acs.org | Data and model parameters are crucial for vacuum distillation design to prevent polymerization. acs.org |
| 1,2-Propanediol + DBU | Vapor-Liquid Equilibrium mdpi.com | NRTL, Wilson, UNIQUAC mdpi.com | Determined binary interaction parameters for modeling the phase behavior of the mixture. mdpi.com |
| 1,2-Propanediol + Ethanol | Excess Molar Volumes wiley-vch.de | Redlich–Kister equation wiley-vch.de | Negative excess volumes indicate strong intermolecular interactions (e.g., hydrogen bonding). wiley-vch.de |
| Radical Polymerization of Acrylates | Kinetics and Thermodynamics rsc.org | Arrhenius Equation rsc.org | Propagation rate coefficients (kp) and activation energies are similar for structurally related acrylate monomers. rsc.org |
Emerging Applications of 1,2 Propanediol Diacrylate in Novel Materials
Advanced Polymer Resins for Additive Manufacturing (3D Printing)
Additive manufacturing, particularly vat photopolymerization techniques like stereolithography (SLA) and liquid crystal display (LCD) 3D printing, relies on the development of high-performance photocurable resins. rsc.orgrsc.org 1,2-Propanediol diacrylate is emerging as a key ingredient in these resin formulations, contributing to the fabrication of complex, high-resolution 3D structures. rsc.orgozrobotics.com
In both SLA and LCD-based 3D printing, a liquid resin is selectively cured layer-by-layer by a light source to build a three-dimensional object. rsc.orgrsc.org this compound is incorporated into these resins as a reactive diluent or a primary monomer. acs.orggoogle.com Its function is to help control the viscosity of the resin, ensuring it is suitable for the printing process, and to participate in the photo-crosslinking reaction that solidifies the material upon exposure to UV light. rsc.orgacs.org
The formulation of these resins often involves blending this compound with other monomers, oligomers, and photoinitiators to achieve the desired printing and material properties. acs.orggoogle.com For instance, research has explored the use of bio-based polyester (B1180765) resins synthesized from monomers like itaconic acid and 1,2-propanediol for use in UV-curable 3D printing resins. rsc.orgresearchgate.net These bio-based alternatives are gaining attention for their potential to reduce the environmental impact of 3D printing. researchgate.net
A significant advantage of using this compound in 3D printing resins is the ability to tailor the final properties of the printed object. rsc.orgresearchgate.net By systematically varying the composition of the resin, including the concentration of this compound and the types of other monomers and oligomers used, researchers can control the mechanical and optical characteristics of the cured material. rsc.orgrsc.org
For example, studies have shown that by adjusting the diacid and diol components in bio-based polyester resins containing 1,2-propanediol, it is possible to modulate the tensile elastic modulus and elongation at break of the resulting 3D printed objects. rsc.orgresearchgate.net This allows for the creation of materials with a wide range of mechanical responses, from rigid to more flexible structures. rsc.org The ability to fine-tune these properties opens up possibilities for fabricating high-performance objects for specific applications, from prototypes to end-use products. researchgate.net
| Property | Range of Values | Reference |
| Tensile Elastic Modulus | 0.1 to 1.0 GPa | rsc.orgresearchgate.net |
| Elongation at Break | 3.5% to 8.5% | rsc.orgresearchgate.net |
Furthermore, the choice of monomers, including this compound, can influence the optical properties of the printed part, such as its clarity and color. google.com This is particularly important for applications where visual appearance is a key factor.
Functional Coatings and Adhesives
The reactivity of this compound makes it a valuable component in the formulation of functional coatings and high-performance adhesives. ontosight.aispecialchem.com Its ability to form durable, cross-linked networks upon curing leads to materials with enhanced performance characteristics.
Photo-crosslinkable coatings utilize UV light to initiate a rapid curing process, resulting in a hard and resistant film. This compound can be incorporated into these coating formulations to improve their durability and performance. nih.gov When exposed to UV radiation in the presence of a photoinitiator, the acrylate (B77674) groups of the monomer polymerize, forming a densely cross-linked network that provides excellent chemical and abrasion resistance. ontosight.ai
Research has demonstrated the use of 1,2-propanediol in the synthesis of polymer dispersions for surface coatings. These coatings, after being applied to a substrate and cured, exhibit desirable properties such as water and oil repellency. nih.gov The cross-linking of the polymer chains, facilitated by monomers like this compound, is crucial for achieving this high level of performance. nih.gov
In the field of adhesives, this compound contributes to the formulation of strong and reliable bonding agents. ontosight.airesearchgate.net It can be used as a reactive component in acrylic adhesives, which are known for their fast cure speeds and excellent adhesion to a variety of substrates. researchgate.net The cross-linking provided by this compound enhances the cohesive strength of the adhesive, leading to a more robust bond. ontosight.ai
Studies have explored the synthesis of bio-based pressure-sensitive adhesives using 1,2-propanediol in combination with other renewable resources like rosin (B192284) acid and epoxidized soybean oil. researchgate.net In these formulations, the polyester network created through the reaction of these components, including 1,2-propanediol, results in adhesives with tunable properties. researchgate.net By adjusting the composition, the adhesive's tack, shear strength, and peel force can be optimized for specific applications. researchgate.net
Elastomeric Materials and Bioelastomers
This compound and its parent diol, 1,2-propanediol, are also being investigated for the synthesis of elastomeric materials and bioelastomers for various applications, including in the biomedical field. text2fa.irresearchgate.net Elastomers are polymers that exhibit rubber-like elasticity, and the incorporation of 1,2-propanediol can influence the flexibility and degradation characteristics of these materials. researchgate.net
For instance, researchers have synthesized biodegradable elastomeric polyesters by condensing 1,2-propanediol with sebacic acid and citric acid. researchgate.net The resulting bioelastomers, known as poly((1,2-propanediol-sebacate)-citrate) (PPSC), are amorphous at body temperature and exhibit the typical properties of elastomers, such as low hardness and high elongation. researchgate.net The mechanical properties and degradation rates of these materials can be controlled by adjusting the initial monomer ratios and post-polymerization conditions. researchgate.net
Furthermore, bio-based polyester resins containing 1,2-propanediol have been synthesized for applications in 3D printing, demonstrating the potential to create elastomeric materials with tailored mechanical properties. rsc.org The ability to control the elasticity of these materials opens up possibilities for their use in soft robotics, flexible electronics, and tissue engineering scaffolds. text2fa.irmdpi.com
Synthesis and Characterization of Novel Bioelastomers
While direct polymerization of this compound as a primary monomer for bioelastomers is not extensively documented, its precursor, 1,2-propanediol, serves as a crucial building block in creating photocurable elastomeric resins. A notable approach involves the synthesis of bio-based polyester resins through the polycondensation of diols like 1,2-propanediol with diacids such as itaconic acid and succinic acid. rsc.orgresearchgate.net These resulting oligoesters, which contain reactive sites, can then be blended with diacrylate crosslinkers, like triethylene glycol dimethacrylate, to form a crosslinked network upon UV curing. rsc.orgresearchgate.net
The synthesis process typically involves a solvent-free direct esterification and polycondensation reaction. researchgate.net An excess of the diol component is often used to maintain a low degree of polymerization in the prepolymer stage. researchgate.net The final elastomeric material is obtained through photopolymerization, where a photoinitiator triggers the crosslinking of the acrylate groups upon exposure to UV light. researchgate.netmdpi.com This method allows for rapid curing at ambient temperatures, which is advantageous for incorporating temperature-sensitive bioactive factors. researchgate.net
Characterization of these elastomers confirms their structure and properties. Techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are used to verify the chemical structure of the synthesized polyesters. researchgate.net The mechanical properties, which are critical for elastomeric applications, are assessed through tensile testing to determine parameters like Young's modulus and elongation at break. researchgate.net The thermal properties, including the glass transition temperature (Tg), are analyzed using methods like differential scanning calorimetry (DSC). researchgate.net For instance, a polyester based on 1,2-propanediol, sebacic acid, and citric acid, known as poly((1,2-propanediol-sebacate)-citrate) (PPSC), is entirely amorphous at 37 °C and exhibits properties of a typical elastomer with low hardness and significant elongation. researchgate.netgoogle.com
Engineering Elastomeric Properties for Specific Applications
A key advantage of using 1,2-propanediol-based resins in conjunction with diacrylate crosslinkers is the ability to engineer the material's properties for specific applications, such as in 3D printing for biomedical scaffolds. rsc.orgresearchgate.net The mechanical performance of the final cured elastomer can be precisely tuned by systematically varying the constituent monomers. rsc.org
The crosslink density, a primary determinant of mechanical properties, can be controlled by adjusting the ratio of diacid to diol in the initial polyester synthesis and by the concentration of the diacrylate crosslinker in the final formulation. rsc.orgresearchgate.net For example, in bio-based polyester resins intended for 3D printing, altering the diol and diacid components can modulate the tensile elastic modulus from 0.1 to 1.0 GPa and the elongation at break from 3.5% to 8.5%. rsc.org
Furthermore, the choice of monomers influences the viscosity and reactivity of the resin, which are critical parameters for processing methods like masked projection stereolithography (MPSL). rsc.orgrsc.org The use of reactive diluents, which can include diacrylates, not only reduces viscosity for easier processing but also participates in the polymerization, affecting the final properties and allowing for higher conversion rates before vitrification. rsc.org The table below summarizes how compositional changes in 1,2-propanediol-based resins can be used to tailor the properties of the resulting elastomers.
Table 1: Engineering Elastomeric Properties via Compositional Changes
| Parameter Modified | Effect on Property | Application Relevance |
|---|---|---|
| Diacid/Diol Ratio | Alters molecular weight and crosslink density. rsc.orgresearchgate.net | Fine-tunes stiffness and flexibility. |
| Diacrylate Crosslinker Conc. | Directly impacts crosslink density, increasing stiffness. rsc.org | Adjusts hardness and tensile strength. |
| Type of Diol/Diacid | Modulates tensile modulus and elongation at break. rsc.org | Tailors mechanical performance for specific uses (e.g., rigid vs. flexible scaffolds). |
| Reactive Diluent Addition | Reduces viscosity and influences final mechanical properties. rsc.org | Improves processability for techniques like 3D printing. |
This level of control allows for the creation of materials with properties that can mimic those of biological tissues or meet the demanding requirements of specific engineering applications. researchgate.net
Composites and Nanocomposites
This compound and similar diacrylates are integral components in the formulation of advanced composite and nanocomposite materials. Their ability to polymerize into a robust, crosslinked matrix makes them suitable for embedding nanoparticles and for encapsulating sensitive components.
Polymer/Nanoparticle Composites
Diacrylates are widely used to form the polymer matrix in nanocomposites, where inorganic nanoparticles are dispersed to enhance physical properties. mdpi.comatamanchemicals.com These materials offer synergistic properties derived from both the polymer and the nanoparticle filler, leading to improvements in mechanical, thermal, or optical characteristics. atamanchemicals.com
A pertinent example, though not using this compound directly, is found in dental composites. These materials are a type of nanocomposite where fillers like silica-zirconia or other ceramic particles are dispersed in a photocurable resin matrix. google.com This matrix often consists of a blend of diacrylate and dimethacrylate monomers, such as ethoxylated bisphenol A di(meth)acrylate, 1,6-hexanediol (B165255) diacrylate, and trimethylolpropane (B17298) triacrylate, which are structurally related to this compound. google.com The diacrylate components polymerize upon light exposure to form a durable, wear-resistant matrix that binds the inorganic filler particles. google.com
In another advanced application, poly(β-amino ester) (PBAE) polymers, which can be formulated into nanoparticles for gene delivery, are synthesized using various diacrylate monomers. google.com The properties of these polymer-nanoparticle systems can be tuned by the choice of the diacrylate monomer, demonstrating the versatility of this class of compounds in creating functional nanocomposites for biomedical applications.
The table below details the role of diacrylates in polymer/nanoparticle composites.
Table 2: Role of Diacrylates in Polymer/Nanoparticle Composites
| Composite Type | Diacrylate Function | Resulting Property Enhancement |
|---|---|---|
| Dental Composites | Forms the crosslinked polymer matrix. google.com | Strength, hardness, durability, and aesthetic properties. google.com |
| 3D-Printed Nanocomposites | Acts as the photocurable resin or reactive diluent. researchgate.net | Increased tensile strength, Young's modulus, and impact strength. researchgate.net |
| General Nanocomposites | Binds inorganic nanoparticles (e.g., silica, titania). mdpi.comatamanchemicals.com | Improved mechanical, thermal, optical, and electrical properties. atamanchemicals.com |
Encapsulation Materials for Optoelectronic Devices (e.g., LEDs)
Acrylate-based resins are frequently employed as encapsulation materials for electronic components to protect them from moisture, dust, and mechanical stress. google.companacol.com UV-curable formulations are particularly advantageous as they allow for rapid curing in seconds, making them suitable for high-volume, automated production lines. panacol.com
While many diacrylates are listed for such applications, research has specifically demonstrated the potential of materials incorporating propylene-based diacrylates for encapsulating Light Emitting Diodes (LEDs). One study introduced a UV-curable hybrid material based on poly(propylene fumarate) (PPF) crosslinked with a poly(propylene fumarate)-diacrylate (PPF-DA). The PPF-DA itself is synthesized using 1,2-propanediol. This material was found to be a suitable encapsulant due to its high transparency, appropriate refractive index, excellent thermal stability, and good mechanical properties.
The properties of the encapsulant could be tuned by altering the ratio of PPF to the PPF-DA crosslinker. The thermal and mechanical characteristics of these materials are summarized below.
Table 3: Properties of PPF/PPF-DA Encapsulation Material
| Property | Measurement | Significance for LED Encapsulation |
|---|---|---|
| Thermal Stability (TGA) | Stable up to 271-287 °C | Ensures material integrity during LED operation. |
| Bonding Strength | 1.86–3.40 MPa | Provides robust adhesion to LED components. |
| Tensile-Shear Strength | 0.84–1.57 MPa | Indicates good mechanical integrity under shear stress. |
| Compression Strength | 5.10–27.65 MPa | Shows resistance to compressive forces. |
| Water Absorption | 1.22%–2.88% | Low water uptake protects the electronic device from moisture. |
These findings underscore the utility of diacrylate-based systems, including those derived from 1,2-propanediol, in creating reliable and high-performance encapsulation materials for the demanding environment of optoelectronic devices.
Hydrogel Systems and Soft Materials
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids. mdpi.com this compound is a suitable monomer for the creation of such soft materials due to its two acrylate functional groups, which can participate in polymerization to form a crosslinked network.
Design and Synthesis of this compound-Based Hydrogels
The synthesis of hydrogels using diacrylate monomers like this compound is typically achieved through free-radical polymerization. mdpi.com A common and efficient method is photopolymerization, where a photoinitiator is added to a precursor solution containing the diacrylate monomer. researchgate.net Upon exposure to UV or visible light, the photoinitiator generates free radicals, which initiate the polymerization and crosslinking of the acrylate groups, leading to the rapid formation of the hydrogel network. researchgate.netmdpi.com
This process offers significant advantages, including fast curing times (often within minutes) and the ability to be performed in aqueous media and at ambient temperatures. researchgate.net These mild conditions are particularly beneficial for biomedical applications, such as encapsulating cells or other fragile biological molecules.
The properties of the resulting hydrogel can be tailored by controlling the synthesis parameters. The degree of swelling, for instance, which is a critical property of hydrogels, can be modulated by adjusting the concentration of the diacrylate crosslinker. Higher concentrations of this compound would lead to a higher crosslink density, resulting in a more rigid hydrogel with a lower capacity for swelling. Conversely, lower concentrations would produce a softer, more absorbent gel. Additionally, this compound can be copolymerized with other monomers, such as monofunctional acrylates or charged monomers, to further tune the hydrogel's properties, including its swelling behavior, stiffness, and biological response. acs.org
Materials for Ophthalmic and Biomedical Devices (excluding clinical trials)
This compound is a versatile crosslinking agent utilized in the synthesis of polymers for a variety of biomedical applications, including materials for ophthalmic and other medical devices. ontosight.aiepo.org Its utility stems from its ability to form three-dimensional hydrogel networks when polymerized, often with other monomers. nih.govwesternsydney.edu.au These hydrogels can be engineered to possess specific properties tailored for biomedical use, such as biocompatibility, controlled swelling, and specific mechanical strengths. nih.gov
In the field of ophthalmic devices, this compound is listed as a potential low molecular weight crosslinking agent for materials used in intraocular lenses and other implantable devices like keratoprostheses, corneal rings, corneal implants, and corneal inlays. google.com The crosslinking density, influenced by the concentration of this compound, is a critical factor in determining the mechanical properties and stability of the resulting polymer network. sigmaaldrich.com For instance, polymers with similar compositions are noted for their flexibility, adhesion, and ability to withstand sterilization, all of which are valuable characteristics for medical devices. ontosight.ai
Hydrogels, which are a primary application of this compound, are particularly well-suited for biomedical applications due to their high water content, soft consistency, and low interfacial tension with biological fluids. nih.gov These properties make them resemble natural tissues, enhancing their biocompatibility. nih.gov The ability to tune the properties of synthetic hydrogels by altering their chemical composition, including the use of crosslinkers like this compound, allows for the creation of materials with controlled porosity, swelling behavior, and mechanical strength for specific applications. nih.gov
While detailed research findings specifically isolating the effects of this compound in complex biomedical polymer systems are often part of broader studies, the fundamental role of diacrylate crosslinkers is well-established. They are crucial in forming the stable, three-dimensional structures that are the basis of many hydrogel-based biomedical devices. nih.govwesternsydney.edu.au For example, in the context of drug delivery systems, a related application, the polymer network created by crosslinking can encapsulate therapeutic agents and control their release. academicjournals.org
The following tables summarize the key monomers and their roles in the formation of polymers for biomedical devices, often in conjunction with crosslinking agents like this compound.
Table 1: Monomers and Their Functions in Biomedical Polymers
| Monomer/Compound | Function | Application Area |
| This compound | Crosslinking Agent | Ophthalmic and Biomedical Devices |
| Butyl Methacrylate (B99206) | Flexibility, Water Resistance | Coatings, Adhesives, Biomedical Applications |
| Styrene | Rigidity, Thermal Stability | Coatings, Adhesives, Biomedical Applications |
| 2-Ethylhexyl Acrylate | Flexibility, Adhesion | Coatings, Adhesives, Biomedical Applications |
| Hexanediol (B3050542) Diacrylate | Crosslinking Agent | Coatings, Adhesives, Biomedical Applications |
| Hydroxypropyl Methacrylate | Introduces Hydroxyl Groups, Improves Adhesion | Coatings, Adhesives, Biomedical Applications |
| Acrylic Acid | Adhesion, Reactive Sites | Coatings, Adhesives, Biomedical Applications |
Sustainable Chemistry and Bio Based Approaches for 1,2 Propanediol Diacrylate Production and Utilization
Bio-based Feedstocks for 1,2-Propanediol Diacrylate Synthesis
The transition to a bio-based economy hinges on the effective conversion of renewable resources into valuable chemicals. For this compound, this involves sourcing both the diol and the acrylate (B77674) components from sustainable origins.
Conversion of Biomass-Derived 1,2-Propanediol
1,2-propanediol (1,2-PDO), a key precursor for its diacrylate derivative, can be produced from biomass through several routes. The hydrogenolysis of glycerol (B35011), a byproduct of biodiesel production, is a commercially established method. rsc.orgieabioenergy.com Additionally, fermentation of sugars by engineered microorganisms like Escherichia coli presents a promising biotechnological pathway to 1,2-PDO. rsc.orgskemman.is The catalytic conversion of biomass-derived 1,2-PDO to propylene (B89431) oxide, a direct precursor to many industrial chemicals, has also been demonstrated. nih.gov Once obtained from these renewable sources, the 1,2-propanediol can then be reacted with a bio-based acrylic acid or its derivatives to form this compound. coatingsworld.com
Utilization of Lactic Acid and Glycerol as Precursors
Lactic acid, readily produced by fermenting various sugars, serves as a viable bio-based precursor for 1,2-propanediol. cmu.edugoogle.com The catalytic hydrogenation of lactic acid can yield 1,2-propanediol with high selectivity. researchgate.net For instance, vapor-phase hydrogenation over a silica-supported copper catalyst has shown high conversion rates of lactic acid to 1,2-propanediol. researchgate.net
Glycerol, a plentiful and relatively inexpensive byproduct of the biodiesel industry, is another critical feedstock. mdpi.comresearchgate.net It can be converted to 1,2-propanediol through hydrogenolysis. google.comrsc.org Furthermore, glycerol can be transformed into acrylic acid intermediates, such as 1,3-propanediol (B51772) and lactic acid, through electrochemical conversion. rsc.org These intermediates can then be further processed to produce the acrylate portion of the target molecule. rsc.org The direct conversion of glycerol to lactic acid under alkaline hydrothermal conditions has also been achieved with high yields. acs.orgresearchgate.net
Table 1: Bio-based Precursors and Conversion Methods for 1,2-Propanediol Synthesis
| Precursor | Conversion Method | Key Findings |
|---|---|---|
| Glycerol | Hydrogenolysis | Commercially established method for 1,2-PDO production. rsc.orgieabioenergy.com |
| Sugars | Fermentation (e.g., with E. coli) | Yields of up to 0.35 g of 1,2-PDO per gram of glucose have been reported. rsc.org |
| Lactic Acid | Catalytic Hydrogenation | High selectivity to 1,2-propanediol can be achieved. researchgate.net |
| Glycerol | Electrochemical Conversion | Can produce acrylic acid intermediates like 1,3-propanediol and lactic acid. rsc.org |
| Glycerol | Alkaline Hydrothermal Conversion | High yields of lactic acid have been demonstrated. acs.orgresearchgate.net |
Sustainable Sourcing of Acrylate Components (e.g., itaconic acid, succinic acid)
The sustainability of this compound also depends on the origin of the acrylate moiety. Bio-based alternatives to petroleum-derived acrylic acid are being actively explored. Itaconic acid and succinic acid, both accessible through the fermentation of biomass, are promising candidates. rsc.orgatamanchemicals.comramauniversity.ac.in
Itaconic acid, an unsaturated dicarboxylic acid, can be produced via fermentation with fungi like Aspergillus terreus. atamanchemicals.comramauniversity.ac.in It can be used as a co-monomer in polymer synthesis, offering unique functionality due to its structure. rsc.orgatamanchemicals.com Succinic acid, another dicarboxylic acid produced through biomass fermentation, is a building block for bio-based polyesters. rsc.org The direct esterification and polycondensation of these bio-derived diacids with bio-based diols, like 1,2-propanediol, can lead to the formation of bio-based polyester (B1180765) acrylates. rsc.org
Eco-friendly Polymerization Methods
Beyond sustainable feedstocks, the environmental impact of polymerization processes is a critical consideration. The development of greener polymerization techniques for this compound and related polymers is an active area of research.
Catalytic Copolymerization with CO2 for Polymer Synthesis
Carbon dioxide, a greenhouse gas, can be utilized as a comonomer in polymer synthesis, offering a pathway to carbon capture and utilization. The copolymerization of epoxides with CO2 to produce polycarbonates is a well-established reaction. mdpi.comox.ac.uk Recent research has focused on the use of bio-based epoxides in this process. For instance, the copolymerization of CO2 with eugenol (B1671780) epoxide, derived from the renewable resource eugenol, has been demonstrated using various catalysts. rsc.orgrsc.org In some of these systems, 1,2-propanediol has been used as a chain transfer agent to control the molecular weight of the resulting polycarbonates. rsc.org This approach highlights the potential for incorporating both CO2 and bio-based diols into polymer structures.
Solvent-Free Polymerization Techniques
Eliminating the use of volatile organic solvents in polymerization processes is a key goal of green chemistry. Solvent-free polymerization techniques reduce waste, energy consumption, and health hazards. For polyurethane synthesis, which can involve diacrylates as crosslinkers, solvent-free methods for producing polyurethane dispersions have been developed. google.com Additionally, the synthesis of thermoplastic polyurethanes based on bio-poly(1,3-propylene succinate) glycol has been achieved through a solvent-free one-shot polymerization procedure. acs.org The auto-tandem catalysis of polyaddition (oxa-Michael reaction) and polycondensation (transesterification) starting from alkyl acrylates and diols can also be performed under solvent-free conditions. rsc.org
Life Cycle Assessment Considerations for this compound Materials
A comprehensive evaluation of the environmental sustainability of this compound (1,2-PGDA) necessitates a thorough Life Cycle Assessment (LCA). This "cradle-to-grave" or "cradle-to-cradle" analysis examines the environmental impacts associated with every stage of the material's life, from raw material extraction and processing to manufacturing, use, and eventual disposal or recycling. 2-0-lca.comecochain.comresearchgate.net The LCA framework, standardized by ISO 14040 and 14044, provides a scientific basis for identifying environmental hotspots and opportunities for improvement throughout the value chain of 1,2-PGDA-based materials. 2-0-lca.comeuropa.eu
A critical application for 1,2-PGDA is in radiation-curable formulations, such as those cured by ultraviolet (UV) or electron beam (EB) energy. beckers-group.comcoatingsworld.com These technologies offer substantial environmental advantages over traditional thermal curing methods, primarily due to the reduction or elimination of volatile organic compounds (VOCs) and lower energy consumption. coatingsworld.comradtech.org
Life Cycle Stages and Environmental Hotspots
The life cycle of 1,2-PGDA materials can be broken down into several key stages, each with its own set of potential environmental impacts:
Raw Material Acquisition and Processing: This stage involves the extraction and processing of raw materials, which for conventional 1,2-PGDA includes propylene (for propylene oxide and subsequent conversion to 1,2-propanediol) and acrylic acid (typically derived from propylene oxidation). nih.gov For bio-based 1,2-PGDA, this stage involves the cultivation of biomass (e.g., corn or sugarcane for glycerol production) and its conversion. acs.orgresearchgate.net A comparative life cycle assessment of glycerol valorization routes highlights that critical environmental hotspots in the production of 1,2-propanediol include the consumption of cooling water and steam, as well as the sourcing of the glycerol itself. acs.org
Monomer Synthesis: The esterification of 1,2-propanediol with acrylic acid to produce 1,2-PGDA is an energy-intensive process that can generate waste streams requiring treatment.
Formulation and Product Manufacturing: 1,2-PGDA is formulated into various products, such as coatings, inks, and adhesives. This stage consumes energy and may involve the use of other additives and solvents, each with their own environmental footprint.
Use Phase: For many applications, such as UV/EB cured coatings, the use phase is where significant environmental benefits can be realized. The cold-cure UV/EB process eliminates the need for natural gas and can utilize electricity from renewable sources, leading to a substantial reduction in CO2e emissions. beckers-group.com Furthermore, UV/EB formulations are often 100% solids, meaning they contain little to no solvent that would otherwise be evaporated and combusted, further reducing emissions. coatingsworld.comradtech.org
End-of-Life: The final stage in the life cycle of 1,2-PGDA-containing materials involves their disposal or recycling. As crosslinked thermosets, materials made from 1,2-PGDA are generally not recyclable through conventional melt-processing techniques. Common end-of-life scenarios include landfilling or incineration with energy recovery. The environmental impact at this stage is a significant consideration, as landfilling contributes to solid waste accumulation, while incineration can release pollutants if not properly controlled. pdmsourcings.com
Comparative Environmental Performance: Bio-based vs. Petrochemical
The shift towards bio-based feedstocks for the production of 1,2-propanediol offers a promising avenue for reducing the environmental impact of 1,2-PGDA. LCAs have shown that bio-based production routes can lead to a significant reduction in greenhouse gas emissions compared to their petrochemical counterparts.
It is important to note that while bio-based routes can offer lower global warming potential, they may have trade-offs in other environmental impact categories, such as acidification, eutrophication, and land use, depending on the specific feedstock and conversion technologies employed. researchgate.netchalmers.se A comprehensive LCA is therefore crucial to avoid problem-shifting from one environmental issue to another.
Research Findings on Environmental Impact Reduction
Recent research has highlighted several key areas where the environmental performance of 1,2-PGDA materials can be improved:
UV/EB Curing Technology: Life cycle assessments of UV/EB curing for coil coatings have demonstrated a potential to halve the carbon footprint of the coating process compared to conventional thermal curing. coatingsworld.com These savings are primarily due to the elimination of natural gas consumption and the use of solvent-free formulations. beckers-group.comcoatingsworld.com On a normalized basis, UV-cured resins can generate up to 87% less carbon dioxide compared to thermal curing solvent and waterborne systems. radtech.org
Bio-based Raw Materials: The use of bio-based 1,2-propanediol derived from sources like crude glycerol can significantly lower the cradle-to-gate nonrenewable energy consumption and climate change potential compared to the traditional ethylene (B1197577) oxide-based route. researchgate.net
The following table summarizes key data points from various life cycle assessment studies relevant to this compound and its components.
| Life Cycle Stage/Component | Production Route | Key Finding/Data Point | Environmental Impact Category | Source |
| 1,2-Propanediol Production | Catalytic Hydrogenolysis of Glycerol | Cooling water and steam consumption are major environmental hotspots (18-35.5% and 15.2-33.7% of impact, respectively). | Multiple | acs.org |
| 1,2-Propanediol Production | Fed-batch Fermentation of Glycerol | 35.2% lower environmental impact than hydrogenolysis. | Multiple | acs.org |
| Use Phase (Coating Application) | UV/EB Curing | Potential to reduce CO2e emissions by 50% compared to conventional coil coating. | Global Warming Potential | beckers-group.comcoatingsworld.com |
| Use Phase (Coating Application) | UV/EB Curing | Up to 87% less CO2 generation compared to thermal curing. | Global Warming Potential | radtech.org |
| Use Phase (Coating Application) | UV/EB Curing | Significant reduction in energy usage by eliminating thermal ovens. | Energy Consumption | coatingsworld.com |
| Raw Material (Acrylic Acid) | Propylene Oxidation | Raw materials are the most CO2 emitting components in the overall process. | Global Warming Potential | nih.gov |
| End-of-Life | Landfill | Acrylic materials can take hundreds of years to decompose. | Solid Waste, Land Use | pdmsourcings.com |
Future Research Directions and Perspectives
Advanced Polymer Architecture Design for Enhanced Performance
The macroscopic properties of a polymer are intrinsically linked to its molecular architecture. Moving beyond simple crosslinked networks, future research will concentrate on creating complex, well-defined polymer architectures using 1,2-PGDA to achieve superior performance characteristics. The ability to control polymer architecture allows for the tailoring of materials for specific, advanced applications.
Advanced architectural designs such as block copolymers, star polymers, and graft copolymers offer pathways to materials with unique combinations of properties. For instance, triblock copolymers, consisting of soft and hard segments, can be designed to exhibit a range of thermomechanical properties from soft elastomers to strong, brittle materials. researchgate.net The composition and architecture of such polymers play a crucial role in their printability for applications like additive manufacturing and in their bulk properties, including degradation characteristics. researchgate.net
Controlled/“living” radical polymerization techniques are instrumental in the synthesis of these complex architectures. cmu.edu These methods allow for the creation of polymers with predetermined molecular weights and narrow polydispersity, which is essential for predictable material performance. cmu.edu Research into the synthesis of block copolymers using techniques like Atom Transfer Radical Polymerization (ATRP) has demonstrated the ability to combine different monomer types, such as acrylates and methacrylates, into a single polymer chain, thereby enabling precise control over the final material properties. cmu.edu
| Polymer Architecture | Potential Enhanced Properties | Relevant Synthesis Technique |
| Block Copolymers | Tunable thermomechanical properties, shape memory, controlled degradation | Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) |
| Star Polymers | Lower viscosity in solution, higher functionality | RAFT Polymerization |
| Graft Copolymers | Improved surface modification capabilities, enhanced compatibility in blends | Controlled Radical Polymerization |
Development of Novel Initiation Systems for Controlled Polymerization
Controlled radical polymerization (CRP) has evolved significantly with the development of techniques such as nitroxide-mediated polymerization (NMP), ATRP, and RAFT polymerization. sigmaaldrich.comnih.gov These methods suppress chain termination reactions, allowing for the synthesis of well-defined polymers. nih.gov Future work will likely focus on developing initiator systems that are more tolerant to impurities, require lower catalyst concentrations, and can be activated by external stimuli like light or an electrochemical potential.
Recent advancements have explored novel initiation mechanisms for RAFT polymerization, including photo, metal-catalyzed, enzyme-initiated, and redox systems. nih.gov For example, enzymatic catalysis, such as the use of horseradish peroxidase (HRP), can initiate RAFT polymerization under biologically compatible conditions. nih.gov Similarly, electrochemical-initiated RAFT polymerization allows for the regulation of the radical generation rate and, consequently, the degree of polymerization through an applied current or potential. nih.gov Another innovative approach is radical induced cationic frontal polymerization (RICFP), a rapid and efficient method for producing bulk polymers from a single point of initiation. rsc.org Developing new radical thermal initiators (RTIs) beyond the commonly used ones will expand the scope of monomers that can be polymerized using this energy-efficient technique. rsc.org
| Initiation System Type | Key Features & Advantages | Example Application |
| Photo-initiated RAFT | Temporal and spatial control over polymerization | Patterned surfaces, 3D printing |
| Enzyme-initiated RAFT | Biocompatible conditions, "green" chemistry | Biomedical materials, hydrogels |
| Redox-initiated RAFT | Rapid polymerization at low temperatures | Synthesis of high molecular weight polymers |
| Electrochemical-initiated RAFT | Precise control over initiation rate | Functional polymer synthesis |
| Radical Induced Cationic Frontal Polymerization (RICFP) | Self-sustaining, energy-efficient curing | Bulk polymer production, composites |
Integration with Smart and Responsive Material Technologies
"Smart" or "intelligent" materials that can respond to external stimuli are at the forefront of materials science. Integrating 1,2-PGDA-based polymers into these technologies opens up possibilities for applications in fields ranging from biomedicine to electronics. rsc.org Future research will focus on designing 1,2-PGDA-based hydrogels and polymer networks that exhibit controlled responses to stimuli such as temperature, pH, light, and biological molecules. nih.govnih.gov
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are prime candidates for creating smart materials. mdpi.com By incorporating specific functional groups into the polymer network, hydrogels made from 1,2-PGDA and other co-monomers can be designed to swell, shrink, or degrade in response to environmental changes. nih.govacs.org For example, pH-responsive hydrogels can be created using polymers with ionizable moieties like carboxylic acids or amines, which protonate or deprotonate with changing pH, leading to a change in the hydrogel's swelling behavior. nih.gov This can be utilized for targeted drug delivery, where a drug is released at a specific site in the body with a particular pH. nih.gov
Another exciting avenue is the development of materials that respond to biological signals. For instance, hydrogels can be made sensitive to specific enzymes, such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling. nih.govscienceopen.com Such materials could be used in tissue engineering to create scaffolds that degrade at a rate controlled by the cells they are supporting. scienceopen.com Furthermore, the programmability of CRISPR-associated nucleases has been exploited to actuate DNA-containing hydrogels, converting biological information into changes in material properties for applications in diagnostics and bioelectronics. nih.gov
Upscaling and Industrial Relevance of Bio-based 1,2-Propanediol Diacrylate Materials
The transition from petroleum-based feedstocks to renewable resources is a critical goal for the chemical industry to enhance sustainability. 1,2-Propanediol can be produced from renewable sources such as glycerol (B35011), a byproduct of biodiesel production. mdpi.comnih.govmdpi.com The development of efficient microbial fermentation and catalytic processes to produce bio-based 1,2-propanediol is an active area of research. mdpi.comnih.gov Future efforts will focus on optimizing these bio-based synthesis routes to be cost-competitive with traditional chemical processes.
The subsequent conversion of bio-based 1,2-propanediol to this compound provides a pathway to more sustainable polymer materials. The industrial relevance of these bio-based materials will depend on several factors, including performance, cost, and the scalability of production. Research has shown that bio-based diacrylates can serve as viable replacements for their petroleum-based counterparts in various applications without the need for extensive reformulation. radtech2020.com For instance, bio-based pentanediol diacrylate has been shown to produce nearly identical properties to hexanediol (B3050542) diacrylate in UV/EB cure applications. radtech2020.com
A significant challenge in this area is the upscaling of production from the laboratory to an industrial pilot scale. vtt.fi The performance of new bio-based materials can be affected by the dynamic processing conditions of larger-scale production. vtt.fi Therefore, future research must address both material and process optimization to ensure that bio-based 1,2-PGDA and its derivatives can be produced efficiently and consistently at an industrial scale. The development of transparent tracking systems for bio-based content along the value chain will also be crucial for market adoption. akzonobel.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
